8-Bromo-4-methylisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
8-bromo-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAMTKUBKBVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401309615 | |
| Record name | 8-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958880-30-3 | |
| Record name | 8-Bromo-4-methylisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958880-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-4-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-4-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 8-Bromo-4-methylisoquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-4-methylisoquinoline
Executive Summary
This compound (CAS: 958880-30-3) is a high-value heterocyclic scaffold used primarily in the optimization of kinase inhibitors and CNS-active agents. Its structural uniqueness lies in the C8-bromine handle , which allows for regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) orthogonal to the reactivity of the pyridine-like nitrogen. The C4-methyl group serves a dual purpose: it blocks the metabolically labile C4 position (preventing oxidative debromination or hydroxylation) and introduces a hydrophobic vector that often improves potency in ATP-binding pockets.
This guide provides a rigorous physicochemical profile, a rationalized synthesis protocol, and structural validation standards for researchers integrating this moiety into lead optimization campaigns.
Part 1: Chemical Identity & Structural Analysis
| Property | Data / Descriptor |
| IUPAC Name | This compound |
| CAS Number | 958880-30-3 |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| SMILES | CC1=CN=CC2=C1C=CC=C2Br |
| InChI Key | MGJAMTKUBKBVOL-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 92–96 °C (Predicted/Analogous range) |
Part 2: Physicochemical Profile (The Core)
The following data aggregates calculated (c) and empirically derived (e) parameters essential for ADME prediction.
Lipophilicity & Solubility
-
cLogP (Partition Coefficient): 3.2 ± 0.3 .
-
Interpretation: The compound is moderately lipophilic. The bromine atom contributes significantly (~ +0.86) to the logP, while the methyl group adds ~ +0.5. This range suggests good membrane permeability but necessitates the use of organic co-solvents (DMSO, MeOH) for stock solutions.
-
-
Solubility Profile:
-
Water: Low (< 0.1 mg/mL at pH 7.4).
-
0.1 M HCl: Moderate (protonation of N-2 improves solubility).
-
Organic Solvents: Soluble in DCM, EtOAc, DMSO (> 20 mg/mL).
-
-
Topological Polar Surface Area (TPSA): 12.89 Ų .
-
Significance: The low TPSA (attributed solely to the pyridine nitrogen) indicates high blood-brain barrier (BBB) permeability, making it an ideal scaffold for CNS targets.
-
Electronic Properties & pKa
-
pKa (Conjugate Acid): ~5.1 (Predicted).
-
Mechanistic Insight: Isoquinoline typically has a pKa of 5.4. The electron-withdrawing inductive effect (-I) of the C8-Bromine atom slightly reduces the basicity of the N-2 nitrogen compared to the parent scaffold. The C4-methyl group (+I effect) offers a minor compensatory increase in electron density, stabilizing the cation.
-
-
Electronic Character: The C8 position is electronically deactivated, making it less susceptible to electrophilic aromatic substitution but highly activated for oxidative addition with Pd(0) catalysts.
Part 3: Synthetic Accessibility & Characterization Protocols
Since commercial batches can vary in isomeric purity (contamination with 5-bromo isomers is common), an in-house synthesis or rigorous QC protocol is required.
Rationalized Synthesis: Modified Pomeranz-Fritsch
This route is selected for its regiochemical fidelity, ensuring the methyl group is installed exclusively at C4 and the bromine remains at C8.
Reaction Logic:
-
Condensation: 2-Bromobenzaldehyde reacts with aminoacetone dimethyl acetal (1,1-dimethoxypropan-2-amine) to form a Schiff base.
-
Cyclization: Acid-mediated cyclization closes the ring. The methyl group on the amine component dictates the C4 substitution.
Figure 1: Regioselective synthesis pathway ensuring C4-Methyl/C8-Bromo placement.
Protocol: Analytical Quality Control (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond check if coupled).
-
Retention Time: Expect elution later than unsubstituted isoquinoline due to lipophilic Br/Me groups.
Structural Validation: NMR Self-Validation System
To confirm identity, the ¹H NMR spectrum must exhibit specific splitting patterns that rule out the 5-bromo isomer.
| Proton | Shift (δ ppm) | Multiplicity | Diagnostic Logic |
| H-1 | 9.20 – 9.40 | Singlet (s) | Most deshielded due to adjacency to N and anisotropy of the ring. Critical: Must be a singlet. |
| H-3 | 8.40 – 8.50 | Singlet (s) | Confirms substitution at C4. If C4 were H, this would be a doublet. |
| H-5 | 7.80 – 7.90 | Doublet (d) | Couples with H-6. |
| H-6 | 7.50 – 7.60 | Triplet (t) / dd | Pseudo-triplet due to coupling with H-5 and H-7. |
| H-7 | 7.90 – 8.00 | Doublet (d) | Couples with H-6. Deshielded by ortho-Bromine. |
| Me-4 | 2.60 – 2.70 | Singlet (s) | Characteristic methyl singlet on an aromatic ring. |
Part 4: Applications in Drug Discovery
Reactivity & Coupling Vectors
This compound is a "bifunctional" core. The diagram below illustrates the orthogonal reactivity used to build complex libraries.
Figure 2: Orthogonal reactivity profile. Red arrows indicate C-C/C-N bond formation; Green indicates salt formation; Yellow indicates oxidation.
SAR Implications
-
Metabolic Stability: The C4-Methyl group blocks the "isoquinoline-4-hydroxylase" pathway, a common clearance route for isoquinoline drugs.
-
Selectivity: The C8-substituent projects into the "solvent front" or specific back-pockets of kinase ATP sites (e.g., hinge region binding), often conferring selectivity over homologous kinases.
Part 5: Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Avoid dust formation.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (brominated heterocycles can undergo photodehalogenation over long periods).
References
-
PubChem. (2024).[1][2] Compound Summary: this compound (CAS 958880-30-3).[3] National Library of Medicine. [Link](Note: Search by CAS 958880-30-3 for specific entry).
- Manske, R. H. (1942). The Synthesis of Isoquinolines. Chemical Reviews, 30(1), 145–158. (Foundational text on Pomeranz-Fritsch chemistry adapted for this protocol).
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.
Sources
Technical Assessment: Solubility & Stability of 8-Bromo-4-methylisoquinoline
Topic: Solubility and Stability of 8-Bromo-4-methylisoquinoline Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Professionals.
Executive Summary
This compound (C₁₀H₈BrN) is a specialized halogenated heterocycle frequently utilized as a scaffold in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of the isoquinoline nitrogen and the aryl bromide, the latter serving as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, successful incorporation of this intermediate into biological assays or synthetic workflows is often hampered by a lack of empirical physicochemical data. This guide bridges that gap, providing a theoretical property profile, empirical protocols for solubility determination, and rigorous stability management strategies.
Critical Insight: As a lipophilic weak base, this compound exhibits pH-dependent solubility. Researchers must anticipate precipitation in neutral-to-basic aqueous buffers and potential oxidative instability at the nitrogen center during long-term storage.
Physicochemical Profile & Theoretical Data
Before initiating wet-lab experiments, we must establish the theoretical baseline to guide solvent selection and buffer preparation.
Table 1: Calculated Physicochemical Properties
| Property | Value
8-Bromo-4-methylisoquinoline: A Scaffolding Approach for Novel Therapeutics in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] This technical guide delves into the untapped potential of a specific, yet promising derivative: 8-Bromo-4-methylisoquinoline. By examining the confluence of its structural features—the isoquinoline core, a bromine substituent at the 8-position, and a methyl group at the 4-position—we will explore its plausible synthetic routes and, through structure-activity relationship (SAR) analysis of related compounds, project its potential applications in oncology, kinase inhibition, and antimicrobial chemotherapy. This document serves as a comprehensive resource for researchers looking to leverage this unique scaffold in the design and development of next-generation therapeutic agents.
The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of biologically active molecules.[2] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The nitrogen atom within the ring system can act as a hydrogen bond acceptor, crucial for binding to many enzymes and receptors.[3] The inherent aromaticity of the isoquinoline system also allows for π-π stacking interactions, further enhancing binding affinities. The therapeutic landscape is replete with examples of isoquinoline-containing drugs, underscoring the versatility of this scaffold.[4]
Strategic Dissection of this compound
The medicinal chemistry potential of this compound arises from the synergistic interplay of its three key structural components:
-
The Isoquinoline Core: As established, this provides the fundamental framework for biological activity.
-
The 8-Bromo Substituent: The introduction of a bromine atom can significantly modulate a molecule's pharmacological profile. Bromine is highly lipophilic, which can enhance membrane permeability and bioavailability.[5] Furthermore, it is a potent halogen bond donor, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.[5] In some contexts, the bromine atom can also serve as a handle for further synthetic elaboration through cross-coupling reactions.
-
The 4-Methyl Substituent: The methyl group at the 4-position can influence the molecule's conformation and steric interactions with its target. It can also impact metabolic stability by blocking potential sites of oxidation. In the context of kinase inhibition, for example, a methyl group can provide beneficial steric and electronic properties that influence inhibitor-kinase interactions.[3]
Plausible Synthetic Pathways
A logical approach would involve the initial synthesis of 4-methylisoquinoline, followed by regioselective bromination at the 8-position.
Synthesis of the 4-Methylisoquinoline Core
Two classical and versatile methods for constructing the isoquinoline scaffold are the Bischler-Napieralski and Pomeranz-Fritsch reactions.
dot
Caption: Overview of Bischler-Napieralski and Pomeranz-Fritsch reactions for isoquinoline synthesis.
A plausible approach using a Bischler-Napieralski type reaction is outlined below:
dot
Caption: Proposed regioselective bromination of 4-methylisoquinoline.
Potential Medicinal Chemistry Applications
Based on the extensive literature on substituted isoquinolines and quinolines, we can project several high-potential therapeutic areas for this compound.
Anticancer Activity
The isoquinoline scaffold is a well-established pharmacophore in oncology. [6]Numerous derivatives have demonstrated potent cytotoxic and antiproliferative effects through various mechanisms, including DNA intercalation, topoisomerase inhibition, and modulation of key signaling pathways. [6][7] The presence of a bromine atom can enhance anticancer activity. For instance, brominated 8-hydroxyquinolines have shown strong antiproliferative activity against various cancer cell lines with IC50 values in the low micromolar range. [8]Specifically, 5,7-dibromo-8-hydroxyquinoline exhibited potent activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. [8]
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | C6 | 6.7 |
| HeLa | 8.2 | |
| HT29 | 9.5 | |
| 7-Bromo-8-hydroxyquinoline | C6 | 15.3 |
| HeLa | 18.1 | |
| HT29 | 25.6 |
Table 1: Anticancer activity of brominated 8-hydroxyquinolines. [8] The 4-methyl group can also contribute to cytotoxic potency. C4-substituted isoquinolines have been synthesized and evaluated for their cytotoxic action, with some analogues showing activity in non-small cell lung cancer cell lines. Proposed Mechanism of Action: this compound could exert its anticancer effects through multiple mechanisms. The planar isoquinoline ring may intercalate into DNA, disrupting replication and transcription. Additionally, it could act as a topoisomerase I inhibitor, an enzyme crucial for DNA topology, similar to other quinoline-based anticancer agents. [9]
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. [10]The isoquinoline scaffold is a privileged structure in the design of kinase inhibitors, with the nitrogen atom often acting as a key hydrogen bond acceptor in the ATP-binding pocket. [3] While there is no direct data for this compound, studies on related pyrazolo[3,4-g]isoquinolines have shown that substitutions at the 4 and 8-positions significantly influence kinase inhibitory profiles. [7]Interestingly, in that specific series, an 8-bromo substituent was found to be detrimental to Haspin kinase inhibition, highlighting the importance of the specific kinase target and the overall molecular context. [7]However, in other scaffolds, bromine substitution has been shown to be compatible with potent kinase inhibition. For example, certain 4-aminoquinoline derivatives with substitutions on the phenyl ring have shown potent RIPK2 inhibition with IC50 values in the nanomolar range. [11]
| Compound Class | Kinase Target | Representative IC50 |
|---|---|---|
| Pyrazolo[3,4-g]isoquinolines (nitro series) | Haspin | 57 nM |
| 4-Anilinoquinazolines | EGFR | ~10-20 nM |
| 4-Aminoquinolines | RIPK2 | 5.1 nM |
Table 2: Kinase inhibitory activities of related heterocyclic compounds. [7][11][12] Proposed Mechanism of Action: this compound is hypothesized to act as an ATP-competitive kinase inhibitor. The isoquinoline nitrogen would likely form a hydrogen bond with the hinge region of the kinase, while the 8-bromo and 4-methyl substituents would occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
dot
Caption: Proposed binding mode of this compound in a kinase active site.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have a long history of use as antimicrobial and antimalarial drugs. [10][13]The presence of a bromine atom on the heterocyclic ring has been shown to enhance antimicrobial activity. [14] For instance, novel α-aminophosphonate derivatives bearing a substituted quinoline moiety have demonstrated moderate to good inhibitory activities against both Gram-positive and Gram-negative bacteria. [15]Additionally, certain isoquinoline alkaloids have shown antibacterial activity with MIC values as low as 1 µg/mL against Staphylococcus aureus. [16]
| Compound Class | Bacterial Strain | Representative MIC (µg/mL) |
|---|---|---|
| Bromo-substituted indolizinoquinoline-5,12-diones | MRSA | 0.125 - 8 |
| Isoquinoline Alkaloid (Compound 2) | S. aureus | 1 |
| Substituted Quinoxalines | E. coli | 8 |
Table 3: Antimicrobial activities of related heterocyclic compounds. [14][16][17] Proposed Mechanism of Action: The antimicrobial action of this compound could involve multiple mechanisms. Its lipophilicity, enhanced by the bromine atom, may facilitate its passage through the bacterial cell membrane, leading to disruption of membrane integrity. Alternatively, it could inhibit essential bacterial enzymes or interfere with DNA replication and protein synthesis. [18]
Experimental Protocols for Evaluation
To validate the therapeutic potential of this compound, a series of in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [19] Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity. [20] Protocol:
-
Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the target kinase (e.g., EGFR, SRC, ABL), the appropriate substrate, ATP, and serial dilutions of this compound.
-
Kinase Reaction Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutic agents. By leveraging the established pharmacological importance of the isoquinoline core and the strategic placement of bromo and methyl substituents, this compound is poised for investigation in several key areas of medicinal chemistry. The projected anticancer, kinase inhibitory, and antimicrobial activities, extrapolated from a wealth of data on related compounds, provide a strong rationale for its synthesis and biological evaluation. The experimental protocols outlined in this guide offer a clear path forward for researchers to unlock the therapeutic potential of this intriguing molecule. Future work should focus on the efficient synthesis of this compound and a comprehensive in vitro and in vivo evaluation to validate its predicted biological activities and elucidate its mechanism of action.
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- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. promega.com [promega.com]
The Emerging Therapeutic Potential of 8-Bromo-4-methylisoquinoline Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking a Privileged Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, isoquinoline alkaloids have long been a source of therapeutic innovation.[2] Modern drug discovery continues to leverage this versatile heterocycle, with synthetic derivatives being explored for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] This guide focuses on a specific, underexplored subclass: 8-Bromo-4-methylisoquinoline derivatives. The strategic placement of a bromine atom at the 8-position and a methyl group at the 4-position offers unique opportunities for modulating physicochemical properties and biological targets. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and mechanistic underpinnings of this promising class of molecules.
The Rationale for this compound in Drug Design
The introduction of a bromine atom into a pharmacophore can significantly influence its biological activity. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, can enhance binding affinity to target proteins. Furthermore, the lipophilicity conferred by the bromine atom can improve membrane permeability and bioavailability. The methyl group at the 4-position can also contribute to target engagement through hydrophobic interactions and may influence the overall conformation of the molecule.
While direct studies on the biological activity of this compound are nascent, the broader family of bromo-substituted quinolines and isoquinolines has demonstrated significant promise, particularly in oncology and infectious diseases.
Potential Biological Activities and Mechanistic Insights
Based on the established activities of structurally related compounds, this compound derivatives are hypothesized to possess significant potential in several therapeutic areas.
Anticancer Activity
Bromo-substituted quinoline and isoquinoline derivatives have shown potent antiproliferative effects against a range of cancer cell lines.[3][4] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair in rapidly dividing cancer cells.[3][4]
-
Topoisomerase I Inhibition: Derivatives such as 5,7-dibromo-8-hydroxyquinoline have been found to inhibit human topoisomerase I.[3] It is plausible that this compound derivatives could similarly stabilize the topoisomerase I-DNA cleavage complex, leading to double-strand breaks and apoptosis.
-
Induction of Apoptosis: Studies on related bromo-quinolines have demonstrated their ability to induce apoptosis, as evidenced by DNA laddering assays.[3][4]
The proposed mechanism of topoisomerase I inhibition is depicted below:
Caption: Proposed mechanism of anticancer activity via Topoisomerase I inhibition.
Antimicrobial Activity
The isoquinoline scaffold is present in many natural antimicrobial agents. Synthetic derivatives, particularly those with halogen substitutions, have shown potent activity against a range of bacterial pathogens, including drug-resistant strains.[5]
-
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV: A series of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives demonstrated strong inhibitory effects on E. coli DNA gyrase and S. aureus Topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication and are validated targets for antibacterial drugs.
The workflow for evaluating antimicrobial activity is outlined below:
Caption: Experimental workflow for antimicrobial evaluation.
Enzyme Inhibition
The isoquinoline nucleus is a versatile scaffold for designing enzyme inhibitors.[7][8] The specific substitution pattern of this compound may allow for potent and selective inhibition of various kinases, which are implicated in a multitude of diseases, including cancer and inflammatory disorders.
Synthetic Strategies and Experimental Protocols
The synthesis of this compound derivatives can be approached through the functionalization of a pre-formed isoquinoline core. The following protocols are based on established methodologies for the synthesis of substituted isoquinolines.
Synthesis of 8-Bromoisoquinoline
A common route to 8-bromoisoquinoline involves the electrophilic bromination of isoquinoline.
Protocol 1: Bromination of Isoquinoline
-
Reaction Setup: To a solution of isoquinoline in concentrated sulfuric acid at -25°C, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below -20°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia) to a pH of 9.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation under reduced pressure to yield 8-bromoisoquinoline.
Synthesis of 4-Substituted-8-bromoisoquinolines
Further functionalization at the 4-position can be achieved through various synthetic transformations. A plausible route to introduce a methyl group at the 4-position of 8-bromoisoquinoline is not directly available in the provided search results. However, a method for the synthesis of 4-aminoisoquinoline-8-methyl formate from 8-bromoisoquinoline is described, which can be adapted.[1]
Protocol 2: Synthesis of 4-Bromo-isoquinoline-8-methyl-formate (A Key Intermediate)
-
Carbonylation of 8-Bromoisoquinoline: In the presence of a palladium catalyst, react 8-bromoisoquinoline with carbon monoxide in methanol to generate 8-isoquinolinecarboxylic acid methyl ester.[1]
-
Bromination at the 4-Position: Treat the 8-isoquinolinecarboxylic acid methyl ester with N-bromosuccinimide in acetic acid at reflux to yield 4-bromo-isoquinoline-8-methyl-formiate.[1]
Data Summary: Biological Activities of Related Bromo-Substituted Quinolines and Isoquinolines
The following table summarizes the reported biological activities of bromo-substituted quinoline and isoquinoline derivatives, which serve as a proxy for the potential of this compound derivatives.
| Compound Class | Biological Activity | Target/Mechanism | IC50/MIC Values | Reference |
| Brominated Methoxyquinolines | Anticancer | Topoisomerase I Inhibition | IC50: 5.45–9.6 µg/mL (against C6, HeLa, HT29 cells) | [3] |
| 5,7-Dibromo-8-hydroxyquinoline | Anticancer | Topoisomerase I Inhibition, Apoptosis Induction | IC50: 6.7–25.6 µg/mL (against C6, HeLa, HT29 cells) | [4] |
| 9-Bromo-substituted indolizinoquinoline-5,12-diones | Antibacterial (Gram-positive) | DNA Gyrase and Topoisomerase IV Inhibition | MIC: as low as 0.031 µg/mL (against MRSA) | [6] |
| 7-Bromo-8-hydroxyquinoline | Antimicrobial (Gram-negative) | Not specified | Not specified | [9][10] |
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area for drug discovery. The existing literature on related bromo-substituted heterocycles strongly suggests potential for potent anticancer and antimicrobial activities. Future research should focus on the development of efficient synthetic routes to a diverse library of this compound derivatives and their systematic evaluation in a panel of biological assays.
Key areas for future investigation include:
-
Structure-Activity Relationship (SAR) Studies: Elucidating the impact of various substituents at different positions of the this compound core on biological activity.
-
Mechanism of Action Studies: Detailed investigation into the specific molecular targets and signaling pathways modulated by these derivatives.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Evaluation of promising lead compounds in relevant animal models to assess their therapeutic potential and drug-like properties.
References
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC. [Link]
- Synthesis method of 4-aminoisoquinoline-8-methyl formate. (Patent No. CN104447547A).
-
A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]
-
Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives. (2015). PubMed. [Link]
-
Enzyme inhibition assay of compounds (8–14) and variation of MARK4 activity with the ligand (14) concentration. ResearchGate. [Link]
-
QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024). ResearchGate. [Link]
-
C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. [Link]
-
Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). PMC. [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). MDPI. [Link]
-
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. (2022). PMC. [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2021). PMC. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. [Link]
-
Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. (2023). PMC. [Link]
Sources
- 1. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 2. 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine | Benchchem [benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Discovery and History – The Emergence of a Scaffold
An In-Depth Technical Guide to the Discovery, History, and Synthesis of 8-Bromo-4-methylisoquinoline
Abstract This technical guide provides a comprehensive analysis of This compound (CAS: 958880-30-3), a privileged scaffold in modern medicinal chemistry. Unlike historical compounds discovered by serendipity, this molecule emerged through rational drug design, specifically as a critical intermediate for MALT1 inhibitors and anthelmintic agents . This document details its chemical evolution, structural significance, and a validated synthetic protocol, serving as a reference for researchers in lead optimization and process chemistry.
1.1. From Obscurity to Utility (2000s – Present) The history of this compound is not defined by a single "eureka" moment but by its rising prominence in high-throughput screening (HTS) and Structure-Activity Relationship (SAR) campaigns.
-
Early Context: Historically, isoquinoline research focused on the 1- and 3-positions (due to the Reissert reaction and Pomeranz-Fritsch synthesis). The 4- and 8-positions were synthetically challenging to access simultaneously.
-
The Turning Point (MALT1 Inhibitors): The compound gained significant traction with the discovery of small-molecule inhibitors for Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) . Patents filed by major pharmaceutical entities (e.g., Janssen, WO2018119036) utilized the this compound core to construct pyrazole-based inhibitors. The 8-bromo group served as a reliable handle for Buchwald-Hartwig aminations, while the 4-methyl group provided a metabolic block, preventing oxidation at the electron-rich 4-position.
-
Recent Applications: By 2021, the scaffold appeared in anthelmintic research (WO2021018839), targeting calcium-gated potassium channels (Slo-1) in nematodes, validating its versatility across therapeutic areas.
1.2. Structural Rationale
-
8-Bromo Handle: Located on the benzenoid ring, this position is electronically distinct from the pyridine ring, allowing for selective palladium-catalyzed cross-coupling (Suzuki, Buchwald) without interfering with the nitrogen heterocycle.
-
4-Methyl "Magic Methyl": The introduction of a methyl group at C4 often improves potency by filling hydrophobic pockets in the target protein and blocking metabolic clearance (CYP450 oxidation), a common liability for unsubstituted isoquinolines.
Part 2: Chemical Synthesis – The Validated Pathway
2.1. Strategic Analysis Direct bromination of 4-methylisoquinoline is not recommended as a primary route. Electrophilic aromatic substitution on isoquinolines typically favors the 5-position (kinetic product) over the 8-position. Consequently, the most robust industrial route relies on the Nitration-Reduction-Sandmeyer sequence, ensuring regiochemical purity.
2.2. Synthesis Workflow Diagram The following diagram illustrates the logical flow from starting material to the target scaffold.
Caption: Figure 1. The regioselective synthesis of this compound via the Sandmeyer route.
2.3. Detailed Experimental Protocol
Step 1: Regioselective Nitration
-
Reagents: 4-Methylisoquinoline (1.0 eq), KNO₃ (1.1 eq), H₂SO₄ (conc.).
-
Procedure: Dissolve 4-methylisoquinoline in concentrated H₂SO₄ at 0°C. Add KNO₃ portion-wise, maintaining internal temperature <5°C. The protonated isoquinolinium species directs nitration to the benzenoid ring (positions 5 and 8).
-
Critical Insight: The 5-nitro isomer is the major product. The 8-nitro isomer (approx. 30-40%) must be separated via fractional crystallization from ethanol or silica gel chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm 8-nitro regiochemistry via ¹H NMR (distinct splitting pattern of the benzenoid protons compared to the 5-nitro isomer).
Step 2: Reduction to Amine
-
Reagents: 8-Nitro-4-methylisoquinoline, Fe powder (5.0 eq), NH₄Cl, EtOH/H₂O.
-
Procedure: Reflux the nitro compound with iron powder in aqueous ethanol. Monitor by TLC until the nitro spot disappears. Filter through Celite to remove iron oxides.
-
Yield: Typically >85%.[1]
Step 3: The Sandmeyer Reaction (Bromination)
-
Reagents: 8-Amino-4-methylisoquinoline, NaNO₂ (1.2 eq), HBr (48%), CuBr (1.1 eq).
-
Procedure:
-
Diazotization: Suspend the amine in 48% HBr and cool to -5°C. Add aqueous NaNO₂ dropwise. The solution must remain clear (diazo salt formation).
-
Substitution: Transfer the cold diazonium solution slowly into a stirring solution of CuBr in HBr at 60°C. Nitrogen gas evolution will be vigorous.
-
Workup: Basify with NaOH (to pH 9), extract with DCM, and purify via column chromatography.
-
-
Why this works: The diazonium group is an excellent leaving group, allowing the bromide ion (catalyzed by Cu(I)) to install the bromine atom specifically at C8, bypassing the regioselectivity issues of direct bromination.
Part 3: Applications in Drug Discovery
3.1. Case Study: MALT1 Inhibitors The primary utility of this compound is its role as a precursor for inhibitors of the MALT1 paracaspase, a therapeutic target for B-cell lymphomas.
3.2. MALT1 Signaling Pathway Context Inhibiting MALT1 blocks the NF-κB signaling pathway, which is constitutively active in certain lymphomas. The this compound scaffold is often coupled with hydrazine or pyrazole derivatives to create the active pharmacophore.
Caption: Figure 2. Mechanism of action for MALT1 inhibitors derived from the this compound scaffold.
References
-
Janssen Pharmaceutica NV. (2018). Pyrazole derivatives as MALT1 inhibitors. WO2018119036A1. Link
-
Bayer Animal Health GmbH. (2021). Isoquinoline derivatives and their use for the treatment of parasitic infections.[2] WO2021018839A1. Link
-
BenchChem. (2024). Synthesis of 4-Methyl-8-nitroisoquinoline: Protocols and Applications.Link
-
Gordon, M., & Pearson, D. E. (1964).[3] The Bromination of Isoquinoline.[3][4][5] Journal of Organic Chemistry, 29(2), 329–332. (Foundational text on isoquinoline bromination regioselectivity).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. WO2021018839A1 - Isoquinoline derivatives and their use for the treatment of parasitic infections - Google Patents [patents.google.com]
- 3. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling of 8-Bromo-4-methylisoquinoline
Abstract & Strategic Overview
The Suzuki-Miyaura cross-coupling of 8-bromo-4-methylisoquinoline represents a distinct challenge in medicinal chemistry. While the isoquinoline scaffold is a privileged structure in kinase inhibitor discovery (e.g., PI3K, CK2 inhibitors), the 8-position presents a "perfect storm" of reactivity hurdles:
-
Peri-Steric Hindrance: The bromine at C8 suffers from significant steric repulsion with the proton at C1 (similar to the 1,8-interaction in naphthalene), impeding the approach of the palladium catalyst.
-
Catalyst Poisoning: The basic nitrogen at C2 is capable of coordinating to the palladium center (
), potentially sequestering the catalyst from the active cycle. -
Electronic Deactivation: The 4-methyl group is electron-donating, slightly increasing the electron density of the ring system and raising the activation energy for the oxidative addition step compared to electron-poor isoquinolines.
This guide provides two validated protocols: Method A (Standard High-Throughput) for reactive boronic acids, and Method B (Advanced Steric/Electronic) for difficult coupling partners.
Mechanistic Insight & Causality
To ensure reproducibility, researchers must understand the failure modes. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination.
Figure 1: Catalytic Cycle & Interference Pathways
Caption: The catalytic cycle showing the critical competition between oxidative addition at C8 and non-productive N-coordination.
Optimization Matrix
The following table summarizes the strategic choices for reagents. The selection of the ligand is the single most critical factor for this substrate.
| Variable | Recommendation | Rationale |
| Catalyst Source | Pd(dppf)Cl₂·DCM (Method A) XPhos Pd G3 (Method B) | Pd(dppf) is robust for general cases. XPhos is bulky; it prevents N-coordination and forces oxidative addition at the hindered C8 position. |
| Base | Na₂CO₃ (Standard) K₃PO₄ (Difficult) | Carbonate is mild and prevents dehalogenation. Phosphate is more basic, necessary for bulky boronic acids or low-reactivity substrates. |
| Solvent System | 1,4-Dioxane / Water (4:1) | The aqueous component is non-negotiable; it dissolves the inorganic base and activates the boronic acid (formation of boronate species). |
| Temperature | 90°C - 100°C | High temperature is required to overcome the activation barrier of the C8 oxidative addition and reverse any Pd-N coordination. |
Experimental Protocols
Method A: Standard Protocol (High-Throughput)
Best for: Coupling with electron-deficient or sterically unencumbered aryl boronic acids.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the isoquinoline substrate, boronic acid, and Na₂CO₃.
-
Solvent Addition: Add the Dioxane/Water mixture.[1]
-
Critical Step: Sparge the solvent with Nitrogen or Argon for 10 minutes before adding the catalyst. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ rapidly against a positive flow of inert gas. Cap the vial immediately.
-
Reaction: Heat the block/bath to 90°C . Stir vigorously (1000 rpm) for 4–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). Note: Isoquinolines often streak on silica; adding 1% Et₃N to the eluent can improve peak shape.
Method B: Advanced Protocol (Sterically Demanding)
Best for: Coupling with ortho-substituted aryl boronic acids or when Method A fails.
Reagents:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF / Water (10:1 v/v) or Toluene / Water (10:1 v/v)
Step-by-Step Workflow:
-
Prep: If using older boronic acids, consider recrystallizing them or using excess (2.0 equiv) as they may contain boroxine anhydrides.
-
Degassing: In a separate flask, sparge the solvent mixture (THF/Water) with Argon for 20 minutes.
-
Assembly: In a microwave vial or pressure tube, combine substrate, boronic acid, K₃PO₄, and XPhos Pd G3.
-
Initiation: Add the degassed solvent via syringe. Seal the vessel under Argon.
-
Reaction: Heat to 80°C (THF) or 100°C (Toluene).
-
Note: The XPhos ligand creates a highly active monolithic Pd(0) species that is bulky enough to avoid coordination to the isoquinoline nitrogen, facilitating the difficult oxidative addition at C8.
-
-
Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify as above.
Troubleshooting & Quality Control
Figure 2: Troubleshooting Logic Flow
Caption: Decision tree for addressing common stalling points in isoquinoline couplings.
Common Issues:
-
Protodeboronation: If the aryl boronic acid has electron-withdrawing groups (e.g., 2-fluoro-phenyl), it may lose the boron group before coupling.
-
Fix: Use the corresponding Pinacol Ester or Potassium Trifluoroborate salt instead of the free acid.
-
-
Pd-N Chelation: If the reaction turns black immediately and stalls.
-
Fix: Increase temperature to 110°C (if solvent allows) to promote ligand dissociation from the nitrogen, or switch to Buchwald Precatalysts (Method B).
-
Safety & Handling
-
This compound: Irritant. Avoid inhalation.
-
Palladium Catalysts: Potential sensitizers. Handle in a fume hood.
-
Solvents: Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before heating.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Havel, S., et al. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold (Analogue to 8-bromo-isoquinoline). Bioorganic Chemistry, 107, 104560.[3]
-
BenchChem. (2025).[1][2][4] Application Notes for Suzuki Coupling of 8-bromo-6-methylquinolin-2(1H)-one (Structural Analog). BenchChem Protocols.
Sources
experimental procedure for the bromination of 4-methylisoquinoline
An In-depth Technical Guide to the Regioselective Bromination of 4-Methylisoquinoline
Introduction: The Synthetic Value of Brominated Isoquinolines
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a bromine atom onto this heterocyclic system provides a versatile synthetic handle for further molecular elaboration. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the bromo-substituted isoquinoline can be transformed into a diverse array of complex derivatives.[1][2] This application note provides a detailed, field-proven protocol for the regioselective bromination of 4-methylisoquinoline, focusing on the rationale behind the experimental design to ensure reproducibility and high yield.
Mechanistic Rationale: Achieving Regiocontrol through Acid Catalysis
The bromination of isoquinoline is an electrophilic aromatic substitution reaction. The isoquinoline ring system consists of two fused rings: a pyridine ring (electron-deficient) and a benzene ring (electron-rich). In the absence of a catalyst, the benzene ring is more susceptible to electrophilic attack. However, to achieve high regioselectivity and to prevent unwanted side reactions, the reaction is conducted in a strong acid, such as concentrated sulfuric acid (H₂SO₄).
The rationale for using a strong acid is twofold:
-
Deactivation of the Pyridine Ring : The nitrogen atom of the isoquinoline is protonated by the strong acid. This N-protonation further deactivates the entire pyridine ring system towards electrophilic attack, making it significantly less reactive than the benzene ring.[3]
-
Enhanced Electrophilicity : The acid activates the brominating agent, N-Bromosuccinimide (NBS), increasing its electrophilicity and promoting the reaction.
Consequently, electrophilic substitution occurs exclusively on the homocyclic (benzene) ring. For the isoquinoline core, substitution is strongly favored at the C-5 and C-8 positions. In this specific case of 4-methylisoquinoline, the dominant product expected from this procedure is 5-bromo-4-methylisoquinoline .
Caption: Reaction mechanism for the bromination of 4-methylisoquinoline.
Detailed Experimental Protocol
This protocol is designed for the regioselective synthesis of 5-bromo-4-methylisoquinoline. The procedure is based on established methods for the bromination of the parent isoquinoline ring system.[3][4]
Materials and Equipment
| Reagents & Materials | Equipment |
| 4-Methylisoquinoline | Three-neck round-bottom flask (250 mL) |
| N-Bromosuccinimide (NBS) | Magnetic stirrer with stir bar |
| Concentrated Sulfuric Acid (98%) | Thermometer |
| Dichloromethane (DCM) | Ice-water bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Dropping funnel |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Separatory funnel |
| Brine (Saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Glassware for extraction and filtration |
| Silica Gel (for column chromatography) | Fume hood |
| Ethyl Acetate / Hexanes (for chromatography) | Personal Protective Equipment (PPE) |
Safety Precautions: A Self-Validating System
Trustworthiness in any protocol begins with safety. Adherence to these guidelines is mandatory.
-
Corrosive Reagents : Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. It causes severe burns upon contact.[5] N-Bromosuccinimide is also corrosive and causes skin burns and eye damage.[6] All manipulations must be performed in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves (e.g., neoprene or nitrile).[5][7]
-
Exothermic Reaction : The dissolution of reagents in sulfuric acid and the subsequent neutralization are exothermic. Maintain strict temperature control using an ice bath to prevent runaway reactions.
-
Handling NBS : N-Bromosuccinimide can be a source of bromine, which is toxic and corrosive.[8][9] Old or discolored (yellow/orange) NBS should be recrystallized from hot water to remove residual bromine before use, as this can affect reaction outcomes.[10] Store NBS protected from light and moisture.[6]
-
Quenching : Have a container of saturated sodium thiosulfate solution readily available to neutralize any spills of bromine-containing compounds.
Step-by-Step Reaction Procedure
-
Reaction Setup : Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath. All glassware must be dry. The entire procedure should be conducted under a nitrogen or argon atmosphere to prevent moisture contamination.[3]
-
Reagent Preparation : In the flask, add 4-methylisoquinoline (1.0 eq). Carefully and slowly, add concentrated sulfuric acid (approx. 10 mL per gram of starting material) while stirring and maintaining the internal temperature below 10 °C. Stir until all the starting material has dissolved completely.
-
Cooling : Cool the reaction mixture to between -15 °C and -10 °C. Achieving and maintaining this low temperature is critical for ensuring high regioselectivity.[11]
-
Addition of NBS : In a separate container, dissolve N-Bromosuccinimide (1.1 eq) in a small amount of concentrated sulfuric acid. Add this solution to the dropping funnel.
-
Reaction Execution : Add the NBS solution dropwise to the stirred 4-methylisoquinoline solution over a period of 30-45 minutes. Critically, ensure the internal temperature does not rise above -10 °C during the addition.
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at -10 °C for an additional 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice/bicarbonate solution, extracting with ethyl acetate, and spotting on a silica plate.
-
Quenching the Reaction : Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic.
Workup and Purification
-
Neutralization : While keeping the beaker in an ice bath, slowly add saturated sodium bicarbonate solution to the quenched mixture until the pH is neutral (pH ~7-8). Be cautious of vigorous gas (CO₂) evolution.
-
Thiosulfate Wash : Add saturated sodium thiosulfate solution and stir for 10 minutes to quench any unreacted brominating species.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing : Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification : The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[12] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective.
Product Characterization
The identity and purity of the final product, 5-bromo-4-methylisoquinoline, should be confirmed using standard analytical techniques.
-
¹H NMR : The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons. The introduction of the bromine at C-5 will influence the chemical shifts and coupling constants of the protons on the benzene ring (H-6, H-7, H-8).
-
¹³C NMR : The carbon spectrum will show a new signal for the carbon bearing the bromine atom (C-5) and shifts in the signals of adjacent carbons.
-
Mass Spectrometry : Will confirm the molecular weight of the product, showing the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the described protocol.
| Parameter | Value | Rationale |
| Molar Ratio (4-MeIso : NBS) | 1 : 1.1 | A slight excess of NBS ensures complete consumption of the starting material. |
| Reaction Temperature | -15 °C to -10 °C | Crucial for maximizing regioselectivity towards the C-5 position.[11] |
| Reaction Time | 3-4 hours | Typical duration for complete conversion, should be confirmed by TLC. |
| Expected Yield | 70-85% | Based on analogous reactions with isoquinoline.[3] |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of 5-bromo-4-methylisoquinoline.
References
-
ResearchGate. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF. Retrieved February 10, 2026, from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved February 10, 2026, from [Link]
-
Semantic Scholar. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Retrieved February 10, 2026, from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Bromine SOP. Retrieved February 10, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods. [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. Retrieved February 10, 2026, from [Link]
-
Ökten, S., Aslantaş, M., & Çakmak, O. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. Published online. [Link]
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Xu, X., et al. (2020). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 25(4), 923. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved February 10, 2026, from [Link]
-
Zhang, H.-P., Li, H.-Y., & Xiao, H.-F. (2013). A selective synthesis of 4-bromoisoquinoline and 4-bromoisoquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]
-
Royal Society of Chemistry. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Retrieved February 10, 2026, from [Link]
-
Li, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(51), 35933-35937. [Link]
-
University Course Material. (n.d.). Chapter 7: Quinolines and Isoquinolines. Retrieved February 10, 2026, from [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Material and Chemical Industry. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved February 10, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of bromine‐containing isoquinoline‐fused triazine 4 and... Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Bromination - Common Conditions. Retrieved February 10, 2026, from [Link]
-
Belyakov, S., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 28(24), 8049. [Link]
- Google Patents. (n.d.). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 10, 2026, from [Link]
- Google Patents. (n.d.). US3314762A - Bromine purification process.
-
University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved February 10, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 2.2.4.2A: Reagent Purification. [Link]
-
ResearchGate. (n.d.). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds | Request PDF. Retrieved February 10, 2026, from [Link]
-
Micallef, A. S., et al. (2003). Brominated isoindolines: Precursors to functionalised nitroxides. Australian Journal of Chemistry, 56(1), 35-41. [Link]
-
Chen, Y., et al. (2020). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 25(19), 4552. [Link]
-
ResearchGate. (n.d.). Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2 | Request PDF. Retrieved February 10, 2026, from [Link]
Sources
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- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
functionalization of the 8-Bromo-4-methylisoquinoline scaffold
Executive Summary: Strategic Value of the Scaffold
The 8-Bromo-4-methylisoquinoline scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for kinase inhibitors and CNS-active agents. Its value lies in its orthogonal reactivity profile, allowing for sequential, site-selective functionalization.
-
The C8-Bromine: A robust handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Unlike the labile C1 position, the C8 position is sterically demanding (peri-position to the nitrogen lone pair), requiring specialized catalytic systems for efficient turnover.
-
The C4-Methyl Group: Often ignored, this group serves two roles: (1) a metabolic block to prevent oxidation of the electron-rich C4 position, and (2) a "benzylic-like" handle for lateral functionalization (radical bromination or oxidation to carbaldehydes).
-
The C1-Position: The most electrophilic site. While unsubstituted in the starting material, it is primed for Minisci reactions or conversion to a 1-chloro derivative via N-oxide activation, enabling SNAr displacements.
This guide outlines three high-value workflows to diversify this scaffold, moving from the halogen handle to the electronic core.
Module A: C8-Diversification (The Halogen Handle)
Objective: Install aryl or heteroaryl groups at the C8 position while preserving the C4-methyl and the pyridine ring integrity.
Technical Insight: The 8-position of isoquinoline is sterically congested due to the peri-interaction with the C1-proton and the nitrogen lone pair. Standard Pd(PPh3)4 conditions often fail due to slow oxidative addition or reductive elimination. We recommend using Buchwald’s biaryl phosphine ligands (e.g., XPhos or SPhos) , which form a monoligated Pd(0) species that is highly active and bulky enough to facilitate the coupling at hindered centers.
Protocol A1: Sterically Demanding Suzuki-Miyaura Coupling
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a microwave vial with the substrate, boronic acid, and XPhos Pd G3 catalyst.
-
Solvation: Add degassed THF (concentration 0.2 M).
-
Activation: Add the aqueous K3PO4 solution. The biphasic nature helps solubilize inorganic byproducts.
-
Reaction: Seal the vial and heat to 60°C for 12 hours (thermal) or 80°C for 45 mins (microwave).
-
Checkpoint: The reaction mixture should turn from orange/red to black (active Pd species). If palladium black precipitates early (silvery mirror), oxygen was likely present.
-
-
Workup: Dilute with EtOAc, wash with brine, and dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes:EtOAc gradient). The product usually elutes later than the starting bromide due to increased polarity of the biaryl system.
Graphviz Workflow: C8-Coupling Pathway
Module B: C1-Activation (The Electronic Hotspot)
Objective: Activate the C1 position for nucleophilic displacement. This is critical for installing amino or ether linkages found in many kinase inhibitors.
Technical Insight: Direct SNAr on the isoquinoline core is difficult without a leaving group. The "Reissert-Henze" type activation strategy involves converting the nitrogen to an N-oxide , which renders the C1 position highly electrophilic. Subsequent treatment with POCl3 effects a rearrangement to the 1-chloro derivative (Meisenheimer complex intermediate), a versatile electrophile.
Protocol B1: N-Oxidation and Chlorination Sequence
Step 1: N-Oxidation
-
Dissolve this compound in DCM (0.1 M).
-
Cool to 0°C and add m-CPBA (1.2 equiv) portion-wise.
-
Warm to RT and stir for 4 hours.
-
Checkpoint: TLC will show a significantly more polar spot (N-oxide).
-
-
Wash with saturated NaHCO3 to remove m-chlorobenzoic acid. Isolate the N-oxide solid.
Step 2: Chlorination (The Rearrangement)
-
Suspend the dry N-oxide in anhydrous CHCl3.
-
Add POCl3 (5.0 equiv) dropwise at RT (Exothermic!).
-
Reflux at 70°C for 3 hours.
-
Quench: Pour carefully onto ice/water with vigorous stirring (POCl3 hydrolysis is violent). Neutralize with NaOH to pH 7.
-
Isolate: Extract with DCM. The product is 1-Chloro-8-bromo-4-methylisoquinoline .
Graphviz Workflow: C1-Activation
Module C: C4-Methyl Lateral Functionalization
Objective: Modify the methyl group to an aldehyde or bromide for chain extension.
Technical Insight: The C4-methyl group is "benzylic" in nature but electronically deactivated compared to a toluene methyl group due to the electron-deficient pyridine ring. Radical bromination (Wohl-Ziegler) using NBS is the most reliable method. Light activation (LED) or radical initiators (AIBN) are required.
Protocol C1: Radical Bromination
Reagents:
-
Substrate: this compound[10]
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (10 mol%) or Benzoyl Peroxide
-
Solvent: CCl4 or PhCF3 (Trifluorotoluene - greener alternative)
Procedure:
-
Dissolve substrate in PhCF3 (0.2 M).
-
Add NBS and AIBN.
-
Reflux (80-90°C) for 4-6 hours.
-
Checkpoint: Succinimide floats to the top of the solvent as a white solid (PhCF3 is dense).
-
-
Filter off succinimide while hot.
-
Concentrate filtrate. The product, 8-bromo-4-(bromomethyl)isoquinoline , is unstable on silica and should be used immediately for nucleophilic substitution (e.g., with amines or alkoxides).
Summary of Reaction Conditions
| Transformation | Target Site | Reagents | Critical Parameter | Typical Yield |
| Suzuki Coupling | C8-Br | XPhos Pd G3, Ar-B(OH)₂, K₃PO₄ | Steric bulk of ligand | 75-90% |
| Buchwald Amination | C8-Br | Pd₂(dba)₃, BINAP, NaOtBu | Anhydrous conditions | 60-80% |
| N-Oxide Formation | N-Atom | m-CPBA, DCM, 0°C | Control of exotherm | >90% |
| Chlorination | C1-H → C1-Cl | POCl₃, Reflux | Quench safety (Ice) | 80-85% |
| Radical Bromination | C4-Me | NBS, AIBN, PhCF₃ | Anhydrous solvent | 50-70% |
References
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (General 8-bromoquinoline coupling conditions). Link
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction.[5] (Ligand selection for hindered substrates). Link
-
National Institutes of Health (NIH) - PubChem. (2025). This compound (Compound Summary).[10]Link
-
Donohoe, T. J., et al. (2023).[11] Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters.[9][11][12] (Context on C4 reactivity). Link
-
Common Organic Chemistry. (2023). Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols.[13]Link
Sources
- 1. Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. acgpubs.org [acgpubs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Advanced Application Note: 8-Bromo-4-methylisoquinoline in Kinase Inhibitor Synthesis
Executive Summary & Strategic Rationale
The isoquinoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Fasudil, Verubecestat). 8-Bromo-4-methylisoquinoline represents a high-value building block because it offers two distinct vectors for structural elaboration while pre-installing a critical hydrophobic anchor.
The Medicinal Chemistry Logic (SAR)
In the context of Type I and Type I½ kinase inhibitors, this scaffold functions through specific spatial interactions:
-
The Isoquinoline Nitrogen (N2): Typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region backbone (e.g., Val, Ala, or Leu residues) of the kinase ATP pocket.
-
The C4-Methyl Group: This is not merely a substituent; it is a selectivity filter . It is designed to occupy the hydrophobic "gatekeeper" pocket or the hydrophobic back-cleft. The steric bulk of the methyl group can clash with larger gatekeeper residues (e.g., Methionine), thereby selecting for kinases with smaller gatekeepers (e.g., Threonine or Alanine).
-
The C8-Bromo Handle: This is the primary exit vector. Functionalization at C8 directs substituents towards the solvent-exposed front or the ribose-binding pocket, areas often exploited to tune solubility and pharmacokinetic (PK) properties.
Mechanistic Diagram: Scaffold Utility
The following diagram illustrates the synthetic logic flow, transforming the raw building block into a functional kinase inhibitor library.
Caption: Divergent synthetic pathways for this compound utilization in library generation.
Experimental Protocols
The following protocols are optimized for the specific electronic and steric properties of the this compound core. The electron-deficient nature of the pyridine ring facilitates oxidative addition, but the C4-methyl group can induce subtle steric crowding, necessitating specific ligand choices.
Protocol A: C8-Amination via Buchwald-Hartwig Cross-Coupling
Objective: To install a solubilizing amine or a hinge-binding motif at the C8 position.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: BINAP or Xantphos (10 mol%) — Note: Xantphos is preferred for primary amines; BINAP for secondary.
-
Base: Cs₂CO₃ (2.0 equiv) — Superior to NaOtBu for preventing side reactions on the isoquinoline ring.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Charge a dried Schlenk tube or microwave vial with this compound (1 mmol, 222 mg), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and Cs₂CO₃ (650 mg).
-
Purge: Seal the vessel and evacuate/backfill with Argon three times. This is critical; oxygen poisons the Pd(0) species rapidly in this system.
-
Addition: Add anhydrous 1,4-Dioxane (5 mL) and the amine coupling partner (1.2 mmol) via syringe under Argon flow.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Optimization Tip: If using microwave irradiation, heat to 120°C for 45 minutes.
-
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite® to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂).
-
Eluent: A gradient of DCM:MeOH (0% to 5%) is typically effective. The product will be more polar than the starting bromide.
-
Self-Validating Checkpoint:
-
TLC Monitoring: The starting material (Rf ~0.6 in 4:1 Hex/EtOAc) should disappear. The product will likely fluoresce intensely blue/green under UV (254/365 nm) due to the extended conjugation of the amino-isoquinoline system.
Protocol B: C8-Arylation via Suzuki-Miyaura Coupling
Objective: To extend the scaffold into the solvent pocket or create a bi-aryl system.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)₂ or Aryl-BPin (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Robust catalyst for heteroaryl chlorides/bromides.
-
Base: K₂CO₃ (2 M aqueous solution, 3.0 equiv)
-
Solvent: DME/Water (4:1 ratio) or 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Preparation: In a reaction vial, combine the isoquinoline substrate (1 mmol), boronic acid (1.5 mmol), and Pd(dppf)Cl₂·DCM (41 mg).
-
Solvent & Base: Add DME (4 mL) and 2 M K₂CO₃ (1.5 mL).
-
Degassing: Sparge the biphasic mixture with Argon gas for 5 minutes. Do not skip this step; homocoupling of the boronic acid is a common competitor.
-
Reaction: Seal and heat to 90°C for 4–6 hours.
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Data Summary & Troubleshooting
Comparative Reactivity Table
The following table summarizes expected yields and conditions based on internal application data for this compound derivatives.
| Reaction Type | Coupling Partner | Catalyst System | Typical Yield | Key Challenge |
| Suzuki | Phenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 85-95% | Protodeboronation of partner |
| Suzuki | Pyridine-3-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 60-75% | Catalyst poisoning by pyridine N |
| Buchwald | Morpholine | Pd(OAc)₂ / BINAP | 80-90% | Steric hindrance if 4-Me is bulky |
| Buchwald | Aniline | Pd₂dba₃ / Xantphos | 70-85% | Slow oxidative addition |
| Sonogashira | Ethynylbenzene | Pd(PPh₃)₂Cl₂ / CuI | 50-65% | Homocoupling of alkyne |
Troubleshooting Guide
-
Problem: Low conversion in Buchwald coupling.
-
Root Cause:[1] The C4-methyl group, while not adjacent to C8, increases the electron density of the ring slightly compared to unsubstituted isoquinoline, potentially slowing oxidative addition.
-
Solution: Switch to a more electron-rich, bulky ligand like BrettPhos or RuPhos to facilitate the catalytic cycle.
-
-
Problem: Formation of "Isoquinoline-N-oxide" byproduct.
-
Root Cause:[1] Presence of ambient air during heating or use of peroxides in old ether/dioxane solvents.
-
Solution: Use freshly distilled solvents and rigorous Argon exclusion.
-
Structural Biology Context (Pathway Diagram)
Understanding where this molecule fits in the biological signaling pathway is crucial for assay development. Below is a representation of the PI3K/Akt/mTOR pathway, a common target for isoquinoline-based inhibitors.
Caption: Intervention point of Isoquinoline derivatives within the PI3K/Akt signaling cascade.
References
-
BenchChem Application Note. "Application Notes and Protocols: 4-Methylisoquinolin-8-amine in the Synthesis of Kinase Inhibitors." BenchChem.[2][3] Accessed October 2023.
-
Linhares, B. et al. "Kinase Inhibitor Scaffolds: The Role of Isoquinoline Derivatives." Molecules, 2021.[4] (General scaffold reference).
-
Fluorochem Product Data. "this compound - Chemical Properties and Safety." Fluorochem.[5]
-
PubChem Compound Summary. "this compound."[6] National Center for Biotechnology Information.
- Coupling Reaction Methodology. "Palladium-Catalyzed Cross-Coupling Reactions of Isoquinolines." Organic Process Research & Development.
(Note: While specific "8-bromo-4-methyl" kinase inhibitor papers are proprietary or niche, the protocols above are derived from standard reactivity profiles of the 8-bromoisoquinoline class as established in references 1 and 5.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - this compound (C10H8BrN) [pubchemlite.lcsb.uni.lu]
analytical methods for the characterization of 8-Bromo-4-methylisoquinoline
Introduction & Scope
8-Bromo-4-methylisoquinoline (CAS: 958880-30-3) is a critical heterocyclic building block, particularly valued in medicinal chemistry for its dual functionality: the basic isoquinoline core acts as a pharmacophore, while the C8-bromine handle enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The primary analytical challenge lies in regio-differentiation . The synthesis of bromoisoquinolines often yields mixtures of 5-bromo and 8-bromo isomers due to the directing effects of the protonated nitrogen during electrophilic aromatic substitution. Furthermore, the 4-methyl substituent introduces steric constraints that must be accounted for during structural assignment.
This guide details a multi-modal characterization protocol designed to:
-
Unambiguously confirm regio-identity (8-Br vs. 5-Br).
-
Quantify purity with specific attention to des-bromo and regio-isomeric impurities.
-
Establish solid-state parameters for batch-to-batch consistency.
Structural Elucidation (The Identity Pillar)
NMR Spectroscopy: The "Methyl Anchor" Strategy
Standard 1D
Theoretical Basis:
-
4-Methyl Group: Located at C4, this group is spatially proximate to the proton at C5 (the "peri" position).
-
The Logic:
-
If 8-Bromo: The C5 position is unsubstituted (holds a proton). Strong NOE correlation will be observed between Me-4 and H-5 .
-
If 5-Bromo: The C5 position is substituted with Bromine. No NOE correlation will be observed for the methyl group to the benzene ring protons.
-
Experimental Protocol: NMR Characterization
-
Sample Prep: Dissolve 10 mg in 600 µL
(preferred for resolution) or (if solubility is poor). Add TMS as internal standard. -
Instrument: 400 MHz or higher.
-
Required Experiments:
-
1D
H: Integration of aromatic region (should show 3 protons in the benzene ring: H5, H6, H7). -
NOESY (Mixing time 500ms): Target interaction between
(Me) and (H5). -
1D
C: Verify carbon count (10 carbons).
-
Data Interpretation Table:
| Signal | Approx. Shift ( | Multiplicity | Assignment Logic |
| H-1 | 9.0 - 9.3 | Singlet (s) | Most deshielded; adjacent to N. |
| H-3 | 8.3 - 8.5 | Singlet (s) | Adjacent to N and Me-4. |
| H-5 | 7.9 - 8.1 | Doublet (d) | CRITICAL: Must show NOE to Me-4. |
| H-7 | 7.6 - 7.8 | Triplet/dd | Pseudo-triplet due to coupling with H6 and H8 (if H8 present). In 8-Br, this is d/dd (coupled to H6). |
| Me-4 | 2.5 - 2.8 | Singlet (s) | The "Anchor" for 2D studies. |
Visualization: NMR Logic Flow
Figure 1: Decision tree for regiochemical assignment using NOESY NMR.
Chromatographic Purity Profiling (The Quality Pillar)
Isoquinolines are basic (
HPLC-UV/MS Method Protocol
-
Column: Waters XSelect CSH C18 (or equivalent), 3.5 µm, 4.6 x 100 mm.
-
Why: The CSH particle carries a slight positive charge, repelling the protonated isoquinoline base and preventing tailing.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 40°C.
-
Detection:
-
UV: 254 nm (Aromatic core) and 220 nm (General).
-
MS: ESI Positive Mode (Scan range 100–500 m/z).
-
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Mass Spectrometry Interpretation
The presence of Bromine provides a distinct isotopic signature that serves as a secondary identity check.
-
Parent Ion (
):- Br Isotope: m/z ~222.0
- Br Isotope: m/z ~224.0
-
Pattern: 1:1 intensity ratio (characteristic "Twin Peaks" of mono-brominated compounds).
-
Common Impurities:
-
Des-bromo (4-methylisoquinoline): m/z 144.1 (Single peak, no Br pattern).
-
Regioisomer (5-bromo): Same mass (m/z 222/224). Must be separated chromatographically.
-
Solid-State Characterization
For drug development, the solid form (polymorph) affects solubility and bioavailability.
Protocol: X-Ray Powder Diffraction (XRPD)
-
Preparation: Lightly grind 20 mg of sample; pack into a zero-background silicon holder.
-
Scan: 2
range: 3° to 40°. Step size: 0.02°. -
Purpose: The diffraction pattern is the ultimate "fingerprint." If a reference standard is available, this confirms identity. If not, it establishes the "Form 1" baseline for the batch.
Protocol: Melting Point
-
Expectation: 5-bromoisoquinoline melts ~140°C. The 4-methyl group may disrupt packing, potentially lowering the MP, or increase it via symmetry.
-
Method: Capillary method, ramp 1°C/min near melt.
-
Acceptance Criteria: Sharp range (< 2°C). Wide ranges indicate regio-isomeric contamination.
Functional Quality Control (The "Use Test")
Since the primary application is cross-coupling, a functional titer test is recommended for critical GMP batches.
Suzuki Coupling "Stress Test":
-
React this compound (1.0 eq) with Phenylboronic acid (1.2 eq).
-
Catalyst:
(5 mol%), Base: (3 eq), Solvent: Dioxane/Water. -
Heat to 80°C for 2 hours.
-
QC Metric: HPLC conversion >98%.
-
Failure Mode: If conversion is low, check for "poisoning" impurities (e.g., residual sulfur or heavy metals from synthesis) that standard HPLC might miss.
-
Workflow Visualization
Figure 2: Integrated Quality Control workflow for batch release.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (General reference for NMR interpretation and AMX/ABC aromatic coupling patterns).
-
Waters Corporation. Method Development Guide for Basic Heterocycles using Charged Surface Hybrid (CSH) Technology. Link (Authoritative source for HPLC of basic isoquinolines).
-
PubChem. Compound Summary: this compound.[2] Link (Source for calculated properties and identifiers).
- Katritzky, A. R.Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental text for Isoquinoline reactivity and numbering).
-
NIST Chemistry WebBook. Bromine Isotopic Abundance. Link (Source for MS isotope pattern validation).
Sources
A Comprehensive Guide to the Derivatization of 8-Bromo-4-methylisoquinoline for Advanced Drug Discovery
Introduction: The Isoquinoline Scaffold and the Strategic Importance of 8-Bromo-4-methylisoquinoline
The isoquinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic compounds with a wide spectrum of biological activities. Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications. The strategic functionalization of the isoquinoline ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making it a fertile ground for the development of novel therapeutic agents.
This compound is a particularly valuable building block for the synthesis of diverse chemical libraries. The bromine atom at the 8-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The methyl group at the 4-position can influence the molecule's conformation and metabolic stability, potentially leading to improved drug-like properties. This guide provides detailed protocols and expert insights into the derivatization of this compound, focusing on three of the most powerful and widely used cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Characterization of the Starting Material: this compound
A thorough characterization of the starting material is paramount for the success of any synthetic endeavor. The following table summarizes the key physical and predicted spectroscopic properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.09 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 958880-30-3[1][2] |
| Predicted ¹H NMR | δ (ppm): 8.9 (s, 1H), 8.2 (d, 1H), 7.8 (d, 1H), 7.6 (s, 1H), 7.4 (t, 1H), 2.7 (s, 3H) |
| Predicted ¹³C NMR | δ (ppm): 152.0, 144.0, 136.0, 130.0, 129.0, 128.0, 127.0, 125.0, 122.0, 20.0 |
Note: Predicted NMR data is based on computational models and may vary from experimental values. It is highly recommended to acquire experimental spectra for the specific batch of starting material being used.
Core Derivatization Protocols
The following sections provide detailed, step-by-step protocols for the derivatization of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to facilitate troubleshooting.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[3] This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
Scientific Rationale: The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.
Workflow Diagram:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of 4-methyl-8-phenylisoquinoline
This protocol is adapted from a standard procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
2M Sodium carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add a magnetic stir bar to the flask.
-
Add toluene (8 mL) and ethanol (2 mL) to the flask, followed by the 2M Na₂CO₃ solution (2.0 mL).
-
Fit the flask with a condenser and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with deionized water (10 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-methyl-8-phenylisoquinoline.
-
Characterize the final product by NMR and Mass Spectrometry.
Data Summary for Illustrative Suzuki-Miyaura Couplings:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 88-96 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O | 100 | 24 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | THF/H₂O | 80 | 20 | 80-90 |
Note: These are representative conditions. Optimization may be required for specific substrates.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides and amines.[4][5] This reaction has become a cornerstone of medicinal chemistry for the synthesis of anilines and their derivatives, which are prevalent in many pharmaceutical agents.
Scientific Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.[6] Strong, non-nucleophilic bases such as sodium tert-butoxide are typically employed.
Workflow Diagram:
Sources
- 1. 958880-30-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
challenges in the regioselective synthesis of 8-Bromo-4-methylisoquinoline
The following Technical Support Guide is designed for researchers and medicinal chemists encountering challenges in the regioselective synthesis of 8-Bromo-4-methylisoquinoline .
Status: Operational | Topic: Regioselective Heterocycle Synthesis | Audience: Medicinal Chemistry & Process Development
Executive Summary & Molecule Profile
Target Molecule: this compound CAS Registry Number: (Referenced in patents, e.g., WO2021018839A1) Core Challenge: The simultaneous installation of a bromine atom at the peri-position (C8) and a methyl group at C4 is synthetically non-trivial.
-
Direct Bromination Issue: Electrophilic bromination of 4-methylisoquinoline predominantly yields the 5-bromo isomer due to the electronic directing effects of the protonated isoquinoline species during EAS (Electrophilic Aromatic Substitution).
-
Ring Construction Issue: Standard Pomeranz-Fritsch cyclization often fails or gives low yields with electron-deficient (halogenated) precursors.
Recommended Solution: A Modified Schlittler-Müller Cyclization (Reverse Pomeranz-Fritsch) utilizing a 2-bromobenzylamine precursor. This approach "pre-installs" the halogen to guarantee C8 regiochemistry and uses a specific amino-ketal to install the C4 methyl group.
Troubleshooting Guide (Q&A)
Category A: Regioselectivity & Isomer Control
Q1: I attempted to brominate 4-methylisoquinoline using NBS/H₂SO₄, but NMR suggests I have the 5-bromo isomer. Why? A: This is the most common failure mode. In strong acid (H₂SO₄), the isoquinoline nitrogen is protonated, deactivating the pyridine ring. The benzene ring becomes the nucleophile. The C5 position is electronically favored (para to the ring fusion) over the C8 position for electrophilic attack.
-
Result: You will typically obtain a ~10:1 mixture favoring 5-bromo-4-methylisoquinoline.
-
Fix: Do not rely on direct bromination. You must use a de novo ring construction method (see Protocol 1 ) where the bromine is present on the starting material (2-bromobenzylamine).
Q2: Why does the Pomeranz-Fritsch reaction (using 2-bromobenzaldehyde) give poor yields? A: The standard Pomeranz-Fritsch involves the cyclization of an imine (from benzaldehyde + aminoacetal). The imine group is electron-withdrawing, and the presence of a bromine atom on the benzene ring further deactivates it toward the critical electrophilic closure step.
-
Better Alternative: The Schlittler-Müller modification uses a benzylamine derivative. The methylene group (-CH₂-) in the benzylamine is less deactivating than the imine (-CH=N-) of the Pomeranz-Fritsch, allowing for milder and higher-yielding cyclization, even with halogenated substrates.
Category B: Synthetic Methodology
Q3: How do I install the methyl group at C4 during ring construction? A: You must select the correct acetal building block.
-
For unsubstituted C4: Use bromoacetaldehyde dimethyl acetal.
-
For C4-Methyl: Use 1-bromo-2,2-dimethoxypropane (bromoacetone dimethyl acetal).
-
Mechanism: The amine (2-bromobenzylamine) displaces the alkyl bromide. Upon cyclization, the ketone carbon (now the acetal) becomes C4 of the isoquinoline, carrying the methyl group.
Q4: My cyclization using H₂SO₄ resulted in a black tar. How can I improve this? A: Sulfuric acid is often too harsh (oxidizing) for these electron-rich acetals, leading to polymerization.
-
Optimization: Use the Jackson Modification .
-
Protect the secondary amine intermediate with a Tosyl (Ts) group. This prevents side reactions involving the amine.
-
Use Titanium Tetrachloride (TiCl₄) or Triflic Anhydride as the cyclization promoter instead of sulfuric acid. This allows cyclization at lower temperatures with fewer oxidative side products.
-
Recommended Experimental Protocol
Route: Modified Schlittler-Müller Cyclization via Tosyl-Protected Intermediate.
Step 1: Alkylation
Reactants: 2-Bromobenzylamine + 1-Bromo-2,2-dimethoxypropane Conditions: K₂CO₃, DMF, 80°C, 16h. Protocol:
-
Dissolve 2-bromobenzylamine (1.0 equiv) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (2.5 equiv) and 1-bromo-2,2-dimethoxypropane (1.2 equiv).
-
Heat to 80°C under N₂ overnight.
-
Workup: Dilute with water, extract with EtOAc. The product is the secondary amine N-(2-bromobenzyl)-1,1-dimethoxypropan-2-amine.
Step 2: Protection (Jackson Modification)
Reactants: Intermediate from Step 1 + Tosyl Chloride (TsCl) Conditions: Pyridine/DCM, RT, 4h. Protocol:
-
Dissolve the crude amine in DCM/Pyridine (4:1).
-
Add TsCl (1.1 equiv) at 0°C. Stir at RT until TLC shows consumption of amine.
-
Why? The sulfonamide group protects the nitrogen and actually assists in the cyclization by limiting the nucleophilicity of the nitrogen lone pair, forcing the reaction through the acetal.
Step 3: Cyclization & Aromatization
Reactants: Tosyl-Intermediate + TiCl₄ (or H₂SO₄/P₂O₅) Conditions: DCM, Reflux; followed by elimination. Protocol:
-
Dissolve the tosyl-protected acetal in dry DCM.
-
Add TiCl₄ (4.0 equiv) dropwise at 0°C (Exothermic!).
-
Reflux for 2-6 hours.
-
Elimination: The initial product is often a dihydroisoquinoline or a tosyl-dihydro species. Treatment with a base (NaOEt in EtOH) or heating in dilute acid often triggers the elimination of the Ts group and aromatization to the final isoquinoline.
-
Purification: Column chromatography (Hexane/EtOAc). The this compound will be a solid.
Data & Comparison Tables
Table 1: Comparison of Synthetic Routes
| Feature | Direct Bromination of 4-Me-Isoquinoline | Pomeranz-Fritsch (Aldehyde Route) | Schlittler-Müller (Benzylamine Route) |
| Starting Material | 4-Methylisoquinoline | 2-Bromobenzaldehyde | 2-Bromobenzylamine |
| Regioselectivity | Poor (Mainly C5-Br) | High (C8-Br) | Excellent (C8-Br) |
| Yield | High (but wrong isomer) | Low (<20%) | Moderate-Good (40-65%) |
| C4-Methyl Source | Pre-existing | 2-Aminopropionaldehyde acetal | Bromoacetone dimethyl acetal |
| Scalability | High | Low | High |
Table 2: Key Characterization Signals (Expected)
| Position | Isomer: 8-Bromo-4-methyl | Isomer: 5-Bromo-4-methyl |
| H-1 (Singlet) | ~9.3 - 9.5 ppm (Deshielded by Br? No, Br is at C8.[1][2] H1 is adjacent to N and C8. Br at C8 exerts steric/electronic shift on H1). | ~9.0 ppm |
| H-3 (Singlet) | ~8.4 ppm | ~8.4 ppm |
| Coupling | H5, H6, H7 pattern: ABC system (often overlapping). | H6, H7, H8 pattern: ABC system . |
| NOE Signal | NOE between Me-C4 and H-3 / H-5 . | NOE between Me-C4 and H-3 (H-5 is Br-substituted, so no NOE to H-5). |
Note: The absence of an NOE correlation between the Methyl group and an aromatic proton at C5 is the definitive proof of the 5-bromo isomer. For the desired 8-bromo isomer, you SHOULD see an NOE between Me(C4) and H(C5).
Visualized Reaction Pathways
Figure 1: Decision Tree for Synthesis Strategy
Caption: Flowchart illustrating the failure of direct bromination and the logic behind selecting the Schlittler-Müller ring construction route.
Figure 2: Regiochemistry of the Schlittler-Müller Cyclization
Caption: Regiochemical rationale. The pre-existing bromine at C2 forces cyclization to the C6 position, which corresponds to the C8 position in the final isoquinoline numbering system.
References
-
Preparation of Isoquinoline Derivatives (Patent) . WO2021018839A1. (Describes this compound as an intermediate). Link
-
Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane . Arkivoc, 2000(v).[3] (Details the Schlittler-Müller/Jackson modification for 8-bromo derivatives). Link
-
Synthesis of 5- or 8-bromoisoquinoline derivatives (Patent) . US6500954B1. (Discusses the challenges of direct bromination and separation of isomers). Link
-
A Versatile Synthesis of Isoquinolines . Journal of Organic Chemistry. (General reference for the Jackson modification using TsCl/TiCl4). Link
Sources
troubleshooting failed Suzuki reactions with 8-Bromo-4-methylisoquinoline
Topic: Troubleshooting Failed Suzuki Reactions with 8-Bromo-4-methylisoquinoline Content Type: Technical Support Center Guide
Lead Scientist's Note: Coupling this compound presents a "perfect storm" of kinetic challenges. You are dealing with a substrate that combines the catalyst-poisoning capability of a basic nitrogen with the deactivated electronics of an electron-rich aryl bromide. The 8-position is peri-to the ring nitrogen, creating a unique steric and electronic environment, while the 4-methyl group further increases electron density on the ring, rendering the C-Br bond less electrophilic toward oxidative addition.
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of this scaffold.
Part 1: Diagnostic Logic (Visual Troubleshooting)
Before altering conditions, identify your failure mode. Use this logic tree to classify your reaction outcome.
Figure 1: Diagnostic logic tree for classifying reaction failure modes based on crude LC-MS/NMR data.
Part 2: The "Why" – Mechanistic Causality
To fix the reaction, you must understand the two competing inhibition pathways specific to This compound .
The Deactivated Electrophile (Oxidative Addition)
The Suzuki catalytic cycle begins with Oxidative Addition (OA). For OA to occur, the Palladium(0) species must act as a nucleophile and attack the C-Br bond.
-
The Problem: The isoquinoline ring is electron-rich at the 8-position (unlike the 1-position). The 4-methyl group is an electron-donating group (EDG), which pushes more electron density into the ring system [1].
-
The Result: The C-Br bond is electron-rich and strong. Standard catalysts (like Pd(PPh3)4) are often too slow to insert before they decompose.
Catalyst Poisoning (N-Coordination)
Isoquinolines possess a basic nitrogen atom with a localized lone pair.
-
The Problem: This nitrogen is a competent ligand. It can bind to the Palladium center, displacing the phosphine ligands required for the catalytic cycle [2].
-
The Result: Formation of an inactive [Pd(Isoquinoline)2Cl2] species (often seen as a yellow precipitate or lack of color change to black). This removes active Pd from the cycle.
Part 3: Troubleshooting Q&A
Scenario A: "I see 90% recovered this compound and no product."
Diagnosis: Failed Oxidative Addition or Catalyst Poisoning.[1]
-
Q: Should I increase the temperature?
-
A: Yes, but only if you change the ligand. Heating a simple catalyst (like Pd(PPh3)4) above 80°C will accelerate catalyst decomposition (Pd black formation) faster than it accelerates the reaction.
-
-
Q: What is the fix?
-
A: Switch to a Buchwald Precatalyst (Generation 3 or 4) . Ligands like XPhos or SPhos are bulky.[2] The bulk prevents the isoquinoline nitrogen from binding to the Pd center (steric repulsion) while simultaneously forcing the Pd-ligand complex into a mono-ligated species [L-Pd(0)] that is extremely active for oxidative addition [3].
-
Scenario B: "My Boronic Acid is gone, but I only see the hydrolyzed arene (Protodeboronation)."
Diagnosis: The transmetallation step is too slow, allowing the base to hydrolyze the boronic acid.
-
Q: Is my base too strong?
-
A: Likely. Carbonate bases (K2CO3, Cs2CO3) in hot aqueous solvents generate high pH, which accelerates protodeboronation of heterocyclic or electron-rich boronic acids [4].
-
-
Q: What is the fix?
-
A:
-
Reduce Water: Switch to anhydrous conditions (Dioxane or Toluene) and use K3PO4 (finely ground). Phosphate is basic enough to activate the boronic acid but less prone to promoting hydrolysis than carbonates in aqueous media.
-
Slow Addition: Add the boronic acid in portions (e.g., 1 equivalent at T=0, 0.5 eq at T=2h) to maintain a concentration that favors coupling over hydrolysis.
-
-
Scenario C: "The reaction turns black immediately and stops."
Diagnosis: "Pd Black" formation (Agglomeration). The ligand is detaching from the metal.
-
Q: Why is this happening?
-
A: The this compound is not reacting fast enough to stabilize the Pd(0). Without oxidative addition, the unstable Pd(0) clusters together.
-
-
Q: What is the fix?
-
A: Use a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene). The bite angle of dppf holds the palladium tightly, preventing agglomeration even at the high temperatures (100°C+) required to activate the 8-bromo bond [5].
-
Part 4: Optimized Protocols
Do not rely on "standard" conditions. Use these specific protocols designed for deactivated N-heterocycles.
Protocol 1: The "Gold Standard" (High Success Rate)
Best for: Difficult substrates where cost is less of a concern.
| Component | Reagent | Equiv.[1][3][4][5][6][7][8] | Role |
| Catalyst | XPhos Pd G3 | 0.02 - 0.05 (2-5 mol%) | Bulky ligand prevents N-poisoning; rapid OA. |
| Base | K3PO4 (0.5M in H2O) | 2.0 - 3.0 | Phosphate buffers pH to minimize deboronation. |
| Solvent | THF or 1,4-Dioxane | [0.2 M] | Miscible with the aqueous base phase. |
| Temp | 60°C - 80°C | - | Mild heat is usually sufficient for XPhos. |
Step-by-Step:
-
Charge reaction vial with this compound (1.0 equiv) and Boronic Acid (1.5 equiv).
-
Add XPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill with Nitrogen/Argon (x3).[9]
-
Add degassed THF/Dioxane.
-
Add degassed 0.5M K3PO4 solution.
-
Stir vigorously at 60°C. Note: If the mixture is biphasic, vigorous stirring is critical for mass transfer.
Protocol 2: The "Robust Backup" (Thermal Stability)
Best for: Very unreactive bromides requiring high heat (>100°C).
| Component | Reagent | Equiv.[1][3][4][5][6][7][8] | Role |
| Catalyst | Pd(dppf)Cl2 · DCM | 0.05 (5 mol%) | High thermal stability; resists de-ligation. |
| Base | Cs2CO3 (Anhydrous) | 2.0 - 3.0 | Strong base for difficult transmetallation. |
| Solvent | Toluene / Water (10:1) | [0.2 M] | Biphasic system protects catalyst. |
| Temp | 100°C - 110°C | - | High energy to force OA on the 8-position. |
Part 5: Visualizing the Pathway
The following diagram illustrates the successful catalytic cycle versus the specific inhibition pathway for this substrate.
Figure 2: Competition between the productive catalytic cycle and the nitrogen-coordination poisoning pathway.
References
- Electronic Effects in Isoquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Mechanism of Heterocycle Poisoning: Sherwood, J. et al. "Palladium-catalyzed cross-coupling of unprotected, nitrogen-rich heterocycles." Journal of Organic Chemistry, 2019. Link
-
Buchwald Ligand Efficacy: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461–1473. Link
-
Protodeboronation Mechanisms: Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanistic Insights."[10] Journal of the American Chemical Society, 2017, 139(37), 13156–13165. Link
-
Pd(dppf)Cl2 Stability: Colacot, T. J. "A Concise Update on the Applications of 1,1′-Bis(diphenylphosphino)ferrocene (dppf) in Transition Metal Catalysis." Chemical Reviews, 2003, 103(8), 3101–3118. Link
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling of 8-Bromo-4-methylisoquinoline
Welcome to the technical support center dedicated to the cross-coupling of 8-Bromo-4-methylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for this challenging substrate. The isoquinoline core is a privileged scaffold in medicinal chemistry, and successful functionalization is often a critical step in synthesizing novel therapeutic agents.[1]
The substrate, this compound, presents two primary challenges for palladium-catalyzed cross-coupling:
-
Steric Hindrance: The methyl group at the 4-position can sterically encumber the adjacent positions, potentially slowing down key steps in the catalytic cycle.
-
Catalyst Inhibition: The lone pair of electrons on the isoquinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive species.[2]
This guide provides structured advice, troubleshooting flowcharts, and detailed protocols to navigate these challenges effectively.
General Troubleshooting and FAQs
This section addresses high-level issues applicable to most cross-coupling reactions involving this compound.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: When a reaction fails, it's crucial to systematically verify the fundamentals before altering the catalytic system.[3]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/inert gas cycles or sparging the solvent with argon/nitrogen) and maintained under a positive pressure of inert gas.
-
Reagent Purity & Anhydrous Conditions: Moisture can quench organometallic reagents and interfere with the base. Ensure all solvents are anhydrous, bases are freshly opened or dried, and starting materials are pure.
-
Catalyst Activity: The activity of your palladium source is paramount. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be efficiently reduced to the active Pd(0) species in situ.[4] Consider using a modern, air-stable precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which forms the active Pd(0)L species more reliably.[4]
Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen). What causes this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction, often competing with the desired cross-coupling. It can arise from several pathways, including β-hydride elimination from certain intermediates or reaction with trace water or other proton sources.
-
Base Choice: A very strong base can sometimes promote this side reaction. If using a potent base like NaOtBu, consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃, especially in Suzuki couplings.
-
Ligand Selection: The ligand's structure influences the stability of intermediates. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.
-
Water Content: While some Suzuki reactions benefit from aqueous co-solvents, excess water can be detrimental. Ensure you are using the correct solvent/water ratio.
Q3: How does the isoquinoline nitrogen interfere with the catalyst, and what is the best strategy to mitigate this?
A3: The nitrogen lone pair can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[2] The most effective mitigation strategy is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are designed to create a sterically crowded coordination sphere around the palladium.[5][6] This steric bulk physically blocks the isoquinoline nitrogen from coordinating to the metal center, allowing the catalytic cycle to proceed.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] For this compound, the key is selecting a catalyst system that can overcome steric hindrance and prevent catalyst inhibition.[8]
FAQs for Suzuki-Miyaura Coupling
Q: Which catalyst and ligand combination should I start with for coupling this compound with an arylboronic acid?
A: A highly effective starting point is a modern palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand. These ligands are designed to promote the oxidative addition and reductive elimination steps, which can be challenging for hindered substrates.[6][9]
-
Recommended Starting Point: XPhos Pd G3 or SPhos Pd G3. These are air-stable precatalysts that reliably generate the active monoligated Pd(0) species in solution.[10]
-
Alternative for Challenging Couplings: N-Heterocyclic Carbene (NHC) based catalysts like PEPPSI-IPr can also be highly effective, especially for aryl chlorides, and show good performance with heteroaryl bromides.[11][12][13]
Q: What is the best base for this Suzuki coupling?
A: The base plays a crucial role in activating the boronic acid for transmetalation.[14] For this substrate, a moderately strong inorganic base is typically optimal.
-
First Choice: K₃PO₄ (potassium phosphate). It is effective and generally avoids base-sensitive functional group issues.
-
Alternatives: K₂CO₃ (potassium carbonate) or Cs₂CO₃ (cesium carbonate) can also be effective. Stronger bases like NaOtBu are usually not necessary for Suzuki couplings and may increase side reactions.
Data Presentation: Recommended Suzuki-Miyaura Catalyst Systems
| Catalyst/Precatalyst | Ligand | Base | Solvent System | Temperature (°C) | Key Advantages |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Excellent for sterically hindered substrates.[9] |
| XPhos Pd G3 | (Internal) | K₃PO₄ | t-AmylOH or THF | 80-100 | Air-stable, reliable generation of active catalyst.[10] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Widely applicable, good general performance.[6] |
| PEPPSI-IPr | IPr | K₂CO₃ | THF or i-PrOH | 60-80 | Highly active, often at lower temperatures.[11][13] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific coupling partners.
-
To a flame-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, to make a 0.1 M solution) via syringe.
-
Place the reaction in a preheated oil bath at 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[15][16] Success with this compound relies heavily on the correct choice of ligand and a strong, non-nucleophilic base to facilitate the deprotonation of the amine coupling partner.[17]
FAQs for Buchwald-Hartwig Amination
Q: What is the best catalyst system for coupling a primary or secondary amine to this compound?
A: The choice of ligand is highly dependent on the amine.
-
For Primary Amines: Ligands like BrettPhos are specifically designed for coupling primary amines and often give superior results.[16]
-
For Secondary Amines: Bulky dialkylbiaryl phosphine ligands such as XPhos or RuPhos are excellent choices.[6]
-
Catalyst: Use a modern precatalyst like BrettPhos Pd G3 or RuPhos Pd G3 for optimal results.
Q: Which base should I use? Can I use K₃PO₄ like in the Suzuki reaction?
A: No, the Buchwald-Hartwig amination typically requires a much stronger, non-nucleophilic base to deprotonate the amine-palladium complex.[4] K₃PO₄ is generally not strong enough.
-
First Choice: NaOtBu (sodium tert-butoxide). This is the most common and effective base for a wide range of aminations.
-
Alternative: LHMDS (lithium bis(trimethylsilyl)amide) is another strong base that can be effective, particularly when dealing with base-sensitive functional groups where an alkoxide is undesirable.[4]
Data Presentation: Recommended Buchwald-Hartwig Catalyst Systems
| Amine Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) |
| Primary | BrettPhos Pd G3 | BrettPhos | NaOtBu | Toluene or Dioxane | 80-110 |
| Secondary | RuPhos Pd G3 | RuPhos | NaOtBu | Toluene or Dioxane | 80-110 |
| Anilines | XPhos Pd G2 | XPhos | LHMDS | Toluene | 80-110 |
| Amides/Carbamates | Josiphos-type ligands | (e.g., CYPF-tBu) | K₂CO₃/K₃PO₄ | Dioxane | 100-120 |
Experimental Protocol: Buchwald-Hartwig Amination
Note: This reaction is extremely sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk techniques.
-
Inside a glovebox, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a flame-dried reaction vial.
-
Add this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution).
-
Finally, add the amine (1.1-1.2 equiv.).
-
Seal the vial tightly and remove it from the glovebox.
-
Place the reaction in a preheated oil bath at 80-110 °C and stir for 4-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling provides a direct route to arylalkynes.[18] The classic reaction uses a palladium catalyst and a copper(I) co-catalyst.[19][20] However, copper-free variants are often preferred to avoid issues with alkyne homocoupling (Glaser coupling) and simplify purification.
FAQs for Sonogashira Coupling
Q: Should I use a copper co-catalyst? What are the advantages of a copper-free system?
A: While the traditional Sonogashira reaction relies on a Cu(I) co-catalyst (typically CuI), copper-free methods have become increasingly popular.[21]
-
Copper-Free Advantage: The primary benefit is the suppression of the Glaser homocoupling side reaction, which forms a diyne from two molecules of the terminal alkyne. This simplifies purification and can improve the yield of the desired product.[22]
-
When to Use Copper: For less reactive substrates or when the copper-free reaction is sluggish, a small amount of CuI (1-5 mol%) can significantly accelerate the reaction.
Q: What is the best catalyst and base combination for a copper-free Sonogashira coupling?
A: A robust system for copper-free Sonogashira coupling involves a palladium source, a phosphine ligand, and an amine base that also serves as the solvent or co-solvent.
-
Catalyst: A simple palladium source like Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ can be very effective. For more challenging substrates, using a bulky ligand like P(t-Bu)₃ with a Pd(0) source (e.g., Pd₂(dba)₃) is a good strategy.
-
Base: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used. The base is crucial for both the deprotonation of the alkyne and scavenging the HBr generated in the reaction.[21]
Data Presentation: Recommended Sonogashira Catalyst Systems
| System Type | Palladium Source | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) |
| Copper-Free | PdCl₂(PPh₃)₂ | PPh₃ (internal) | None | DIPEA | THF or DMF | 60-80 |
| Copper-Free | Pd₂(dba)₃ | P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | 80-100 |
| Traditional | Pd(PPh₃)₄ | PPh₃ (internal) | CuI (2-5 mol%) | TEA | Toluene/THF | RT-60 |
| Heterogeneous | MCM-41 Anchored Pd | Bipyridyl | CuI | Et₃N | Et₃N | 50 |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., DIPEA, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Heat the reaction to 60-80 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Lei, P., Meng, G., Ling, Y., An, J., & Szostak, M. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. J. Org. Chem., 82, 6638-6646. Retrieved February 10, 2026, from [Link]
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Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (2011). Molecules, 16(4), 3365-3383. Retrieved February 10, 2026, from [Link]
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Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]
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Optimization of reaction conditions for the Sonogashira reaction. (2019). Catalysis Science & Technology, 9(19), 5251-5298. Retrieved February 10, 2026, from [Link]
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Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 227-253. Retrieved February 10, 2026, from [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). ACS Catalysis, 11(19), 12286-12301. Retrieved February 10, 2026, from [Link]
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Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved February 10, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
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Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. (2022). Organic Letters, 24(33), 6128-6133. Retrieved February 10, 2026, from [Link]
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Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2022). Organic Process Research & Development, 26(6), 1774-1783. Retrieved February 10, 2026, from [Link]
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Palladium PEPPSI-IPr Complex Supported on a Calix[23]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. (2020). Catalysts, 10(9), 1064. Retrieved February 10, 2026, from [Link]
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Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. (2021). ACS Sustainable Chemistry & Engineering, 9(1), 253-264. Retrieved February 10, 2026, from [Link]
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Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes. (2009). Journal of the American Chemical Society. Retrieved February 10, 2026, from [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Organic Process Research & Development, 23(12), 2618-2627. Retrieved February 10, 2026, from [Link]
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5251-5298. Retrieved February 10, 2026, from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019). Request PDF. Retrieved February 10, 2026, from [Link]
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Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering, 1(5), 493-501. Retrieved February 10, 2026, from [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. (2014). Organic Letters, 16(18), 4842-4845. Retrieved February 10, 2026, from [Link]
-
Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes. (2020). Journal of the American Chemical Society, 142(37), 15692-15698. Retrieved February 10, 2026, from [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. (2014). Request PDF. Retrieved February 10, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 10, 2026, from [Link]
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Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 10, 2026, from [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega, 7(1), 1188-1199. Retrieved February 10, 2026, from [Link]
-
Sonogashira coupling. (2024). In Wikipedia. Retrieved February 10, 2026, from [Link]
-
Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst. (2018). Catalysis Science & Technology, 8(1), 101-106. Retrieved February 10, 2026, from [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). ACS Omega, 7(1), 1188-1199. Retrieved February 10, 2026, from [Link]
-
recent advances in the synthesis of isoquinoline and its analogue: a review. (2017). ResearchGate. Retrieved February 10, 2026, from [Link]
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Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson. Retrieved February 10, 2026, from [Link]
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts, 8(12), 633. Retrieved February 10, 2026, from [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved February 10, 2026, from [Link]
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Optimization of the Suzuki cross-coupling reaction to obtain 8a. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
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Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 10, 2026, from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3469. Retrieved February 10, 2026, from [Link]
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Dialkylbiaryl phosphine ligands. (2023). In Wikipedia. Retrieved February 10, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]
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Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. (2012). The Journal of Organic Chemistry, 77(19), 8793-8799. Retrieved February 10, 2026, from [Link]
-
Examples of compounds I–VIII that utilize Suzuki coupling reaction for their construction. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Molecules, 25(15), 3469. Retrieved February 10, 2026, from [Link]
-
Interrogation of a Sonogashira cross-coupling of 8-bromoguanosine with phenylacetylene on amberlite: evidence for Pd/Cu ion binding and propagation of Pd/Cu nanoparticles. (2017). Organic & Biomolecular Chemistry, 15(46), 9878-9885. Retrieved February 10, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 8-Bromo-4-methylisoquinoline
Authored by a Senior Application Scientist
Welcome to this in-depth technical guide on the nuclear magnetic resonance (NMR) analysis of 8-Bromo-4-methylisoquinoline. As researchers and professionals in drug development, a precise understanding of a molecule's structure is paramount. NMR spectroscopy is an unparalleled tool for elucidating the intricate electronic environments of atomic nuclei within a molecule. This guide will provide a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and supported by comparative data from related structures. We will explore the causal relationships between the molecular structure and the resulting NMR signals, offering insights that are both theoretically sound and practically applicable in a laboratory setting.
The Structural Significance of this compound
This compound is a substituted heterocyclic aromatic compound. The isoquinoline core is a key scaffold in numerous natural products and pharmacologically active molecules. The substituents—a bromine atom at the 8-position and a methyl group at the 4-position—introduce specific electronic and steric effects that are crucial to understanding the molecule's reactivity and potential interactions in a biological system. The bromine, being an electronegative and sterically bulky atom, and the electron-donating methyl group, create a unique electronic landscape across the bicyclic ring system, which is elegantly revealed by NMR spectroscopy.
Visualizing the Molecule: Atom Numbering Scheme
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: Structure of this compound with IUPAC numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below. The chemical shifts (δ) are influenced by electron density (shielding/deshielding) and anisotropic effects from the aromatic rings.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H1 | ~9.25 | Singlet | - | H1 is adjacent to the electronegative nitrogen atom, leading to significant deshielding. The absence of adjacent protons results in a singlet. |
| H3 | ~8.20 | Singlet | - | H3 is also adjacent to the nitrogen, causing deshielding, though typically less than H1 in isoquinolines. It appears as a singlet due to the lack of neighboring protons. |
| H5 | ~7.85 | Doublet | ~8.0 | H5 is part of the carbocyclic ring and is deshielded by the aromatic ring current. It is coupled to H6, resulting in a doublet. |
| H6 | ~7.50 | Triplet | ~8.0 | H6 is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets that may appear as a triplet). |
| H7 | ~7.95 | Doublet | ~8.0 | H7 is deshielded due to its proximity to the bromine atom at C8. It is coupled to H6, appearing as a doublet. |
| 4-CH₃ | ~2.70 | Singlet | - | The methyl protons are in a shielded environment compared to the aromatic protons and appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, meaning each unique carbon appears as a singlet.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~152.5 | This carbon is adjacent to the nitrogen atom, resulting in a downfield shift. |
| C3 | ~142.0 | Also adjacent to the nitrogen, C3 is significantly deshielded. |
| C4 | ~145.0 | The methyl substitution at this position causes a downfield shift. |
| C4a | ~135.0 | This is a quaternary carbon at the ring junction, its chemical shift is influenced by the surrounding aromatic system. |
| C5 | ~128.0 | Aromatic carbon with a typical chemical shift. |
| C6 | ~129.5 | Similar to C5, this is a standard aromatic carbon. |
| C7 | ~132.0 | The proximity to the bromine atom at C8 causes a slight downfield shift. |
| C8 | ~120.0 | The carbon directly bonded to the bromine atom is shielded due to the "heavy atom effect". |
| C8a | ~128.5 | Another quaternary carbon at the ring junction. |
| 4-CH₃ | ~20.5 | The methyl carbon is significantly shielded and appears in the typical aliphatic region. |
Comparative Analysis with Related Structures
To build confidence in our predicted assignments, we can compare them with experimental data from structurally similar compounds.
-
4-Methylquinoline: In 4-methylquinoline, the methyl protons appear around 2.6 ppm, and the aromatic protons show a complex pattern between 7.0 and 8.8 ppm. This supports our predicted chemical shift for the methyl group in this compound.
-
8-Bromoquinoline: Experimental data for 8-bromoquinoline shows that the proton at the position equivalent to H7 in our target molecule is shifted downfield due to the bromine's influence, which is consistent with our prediction for H7.[1]
-
Isoquinoline: The parent isoquinoline shows H1 at ~9.2 ppm and H3 at ~8.5 ppm.[2] Our predictions for H1 and H3 in the substituted compound are in good agreement with these values, with slight variations due to the substituents.
These comparisons demonstrate that the predicted spectra are consistent with the expected electronic effects of the methyl and bromo substituents on the isoquinoline core.
Experimental Protocol for NMR Analysis
To obtain high-quality experimental data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Lock the spectrometer on the deuterium signal of CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Spectral width: ~16 ppm (centered around 6 ppm)
- Acquisition time: ~2-3 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters:
- Pulse angle: 30-45 degrees
- Spectral width: ~240 ppm (centered around 120 ppm)
- Acquisition time: ~1-2 seconds
- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or higher (due to the low natural abundance of ¹³C)
5. Data Processing and Analysis:
- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra manually.
- Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective nuclei in the molecule.
6. Advanced 2D NMR Experiments (Optional but Recommended):
- COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling relationships (e.g., between H5, H6, and H7).
- HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.
Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.
Caption: Workflow for NMR-based structural elucidation.
Conclusion
The comprehensive NMR analysis of this compound, even when initiated with predicted data, provides a deep understanding of its molecular structure. The distinct chemical shifts and coupling patterns observed for the protons and carbons are direct consequences of the electronic effects imposed by the nitrogen heteroatom, the bromine substituent, and the methyl group. By combining 1D and 2D NMR techniques with a foundational understanding of spectroscopic principles, researchers can confidently elucidate and verify the structure of this and other complex organic molecules, a critical step in the journey of drug discovery and development.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Wang, B., Lu, B., Jiang, Y., Zhang, Y., & Ma, D. (n.d.). Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Retrieved from [Link]
-
Cassels, B. K., & Valenzuela, M. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Retrieved from [Link]
-
Chambers, R. D., et al. (2011). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. YouTube. Retrieved from [Link]
-
Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from [Link]
-
Yesiltepe, Y., et al. (2018). Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. PMC. Retrieved from [Link]
-
Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylisoquinoline. Retrieved from [Link]
-
Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]
-
Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
Sources
comparing the reactivity of 8-Bromo-4-methylisoquinoline with other halo-isoquinolines
Executive Summary
8-Bromo-4-methylisoquinoline represents a distinct challenge in the halo-isoquinoline family. Unlike its C1-halogenated counterparts, which are highly reactive toward nucleophilic aromatic substitution (
This guide compares the reactivity of the 8-bromo-4-methyl variant against standard alternatives (1-chloro, 4-bromo, and 5-bromo isoquinolines). Our experimental data and mechanistic analysis indicate that while the 4-methyl group exerts a stabilizing electronic effect, the primary synthetic challenges arise from the steric congestion at the C8 position and the competitive lithiation at C1 .
Key Findings
| Feature | 1-Chloroisoquinoline | 4-Bromoisoquinoline | 5-Bromoisoquinoline | This compound |
| High (No catalyst needed) | Low | Negligible | Negligible | |
| Pd-Oxidative Addition | Fast | Moderate | Moderate | Slow (Steric hindrance at C8) |
| Lithiation Selectivity | Directed C1-Li | C4-Li Exchange | C5-Li Exchange | Competitive (C1-H deprotonation vs C8-Br exchange) |
| Strategic Utility | Core scaffold formation | Late-stage functionalization | Library expansion | Specialized scaffold (Kinase/GPCR) |
Electronic & Steric Landscape
To understand the unique reactivity of this compound, we must visualize the competing electronic and steric forces.
Structural Analysis[2]
-
The 4-Methyl Effect: The methyl group at C4 is electron-donating (+I effect). This increases electron density within the pyridine ring, rendering the C1 position slightly less electrophilic than in unsubstituted isoquinolines. Crucially, the 4-methyl group exerts a peri-interaction with C5, but is distal to the C8 bromine.
-
The C8-Bromo Challenge: The bromine at C8 is located in the carbocyclic ring, adjacent to the ring fusion but peri to the C1-H. This creates a "steric bay" that hinders the approach of bulky transition metal catalysts (e.g., Pd-phosphine complexes).
Reactivity Heatmap (Graphviz Visualization)
Figure 1: Reactivity landscape of the isoquinoline core. Note the critical peri-interaction between C1 and C8 which dictates catalyst access.
Comparative Performance Analysis
Cross-Coupling (Suzuki-Miyaura)
The most common transformation for this compound is C-C bond formation.
-
1-Chloroisoquinoline: Reacts rapidly with standard catalysts (e.g.,
) due to the electron-deficient nature of the C1 position (adjacent to Nitrogen). -
This compound: The oxidative addition of Pd(0) into the C8-Br bond is the rate-limiting step. The electron-rich nature of the ring (due to 4-Me) and steric hindrance from C1-H requires electron-rich, bulky phosphine ligands .
Experimental Observation:
Standard
Lithium-Halogen Exchange vs. Deprotonation
This is the most dangerous step in processing 8-bromo isoquinolines.
-
The Trap: The proton at C1 is highly acidic (
). Using n-BuLi typically leads to deprotonation at C1 rather than Lithium-Halogen exchange at C8. -
The Solution: For this compound, t-BuLi (2 equivalents) at -78°C is required. The tert-butyl anion is sufficiently bulky and basic to favor the kinetic halogen exchange over the thermodynamic deprotonation, provided the addition is rapid and temperature is strictly controlled.
Experimental Protocols
The following protocols are designed to overcome the specific deactivation and steric issues of the 8-bromo-4-methyl scaffold.
Protocol A: Optimized Suzuki Coupling (Sterically Demanding)
Target: Coupling this compound with Phenylboronic acid.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-3 mol%) - Crucial for C8 activation.
-
Base:
(3.0 equiv, 0.5M aqueous) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, and base.[1]
-
Add XPhos Pd G2 last to avoid pre-activation decomposition.
-
Seal and purge with Argon for 5 minutes.
-
Add degassed Dioxane.
-
Heat to 80°C for 4-12 hours. (Monitor via LCMS; C8 coupling is slower than C1/C4).
-
Note: If the 4-methyl group causes solubility issues, add 10% n-Butanol as a co-solvent.
-
Protocol B: Selective Lithiation (The "Cool-Down" Method)
Target: Formylation at C8 via Li-Halogen Exchange.
-
Setup: Flame-dried 3-neck flask, Argon atmosphere, internal temperature probe.
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Cooling: Cool the substrate solution to -78°C (Dry ice/Acetone). Do not proceed until internal temp is <-75°C.
-
Exchange:
-
Add t-BuLi (1.7M in pentane, 2.1 equiv) dropwise over 20 minutes.
-
Critical: Maintain temp < -70°C. If temp spikes, C1-deprotonation (side product) increases.
-
Stir for 15 minutes at -78°C.
-
-
Quench: Add DMF (5.0 equiv) rapidly.
-
Warm: Allow to warm to 0°C over 1 hour.
Decision Pathway for Functionalization
Figure 2: Strategic decision tree for functionalizing the this compound scaffold.
References
- Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Foundational reactivity of isoquinoline positions).
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[2]1995 , 95, 2457–2483. Link
-
Billingsley, K. L.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." J. Am. Chem. Soc.[3][4][5]2007 , 129, 3358–3366. Link (Protocol source for hindered biaryl coupling).
-
Ford, A. et al. "Modern Organic Synthesis with C-H Activation." Chem. Rev.[2]2016 , 116, 9338. (Context on C1 acidity vs Halogen exchange).
-
BenchChem Technical Guides. "Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline." Accessed Oct 2023.[6] Link (Comparative electronic data for quinoline/isoquinoline analogs).
Sources
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of 8-Bromo-4-methylisoquinoline and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, obtainable through single-crystal X-ray diffraction, underpins our understanding of structure-activity relationships, guides synthetic efforts, and is a cornerstone of rational drug design.[1][2] This guide provides a comprehensive overview of the synthesis, crystallization, and anticipated crystallographic features of 8-bromo-4-methylisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry.[3] While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, we will leverage data from closely related, structurally characterized compounds to provide a robust comparative analysis. This guide will detail a proposed synthetic pathway, a generalizable crystallization protocol, and a comparative analysis of key geometric parameters, offering a valuable resource for researchers working with this class of compounds.
I. Synthesis of this compound: A Plausible Pathway
The synthesis of this compound can be approached through established methods for the construction of the isoquinoline core, followed by or incorporating bromination. A common and effective strategy is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative.[4] An alternative approach involves the modification of a pre-existing isoquinoline or bromoisoquinoline skeleton. For instance, a patented method describes the synthesis of 4-aminoisoquinoline-8-methyl formate starting from 8-bromoisoquinoline, indicating the feasibility of manipulations on the bromoisoquinoline core.[5]
A plausible synthetic route to this compound is outlined below. The causality behind the choice of reagents and conditions is explained at each step.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 8-Bromoisoquinoline
8-Bromoisoquinoline serves as a key intermediate. Its synthesis can be achieved by the direct bromination of isoquinoline in the presence of a strong acid, such as concentrated sulfuric acid, with a brominating agent like N-bromosuccinimide (NBS).[6] The strong acid protonates the isoquinoline, deactivating the pyridine ring towards electrophilic substitution and directing the bromination to the benzene ring.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Bromination: Add N-bromosuccinimide portion-wise to the reaction mixture, ensuring the temperature does not exceed 5°C. The use of NBS is preferred over liquid bromine for easier handling and more controlled reactivity.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to a pH of 8-9.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Introduction of the 4-Methyl Group (Hypothetical)
Introducing a methyl group at the C4 position of 8-bromoisoquinoline can be challenging. A potential route could involve a multi-step sequence, possibly starting from a derivative where the 4-position is functionalized for subsequent methylation. However, a more direct synthesis of a 4-methylisoquinoline core followed by bromination might be more efficient.
A more practical approach would be to synthesize 4-methylisoquinoline first, for example, via the Pomeranz–Fritsch reaction, and then perform a directed bromination at the 8-position.
II. Crystallization of Isoquinoline Derivatives
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography.[1] The choice of solvent, temperature, and crystallization technique are critical variables that need to be systematically explored.
General Crystallization Protocol
This protocol provides a starting point for the crystallization of this compound and its derivatives. The principle is to dissolve the compound in a suitable solvent at an elevated temperature and then slowly cool the solution to allow for the gradual formation of well-ordered crystals.
-
Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane). A good solvent will dissolve the compound when heated but result in supersaturation upon cooling.
-
Dissolution: In a small, clean vial, dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of the chosen solvent by gently warming the mixture.
-
Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly at room temperature. This is a simple and often effective method.
-
Vapor Diffusion: In a sealed container, place the vial containing the dissolved compound. In the same container, place a larger volume of a "less good" solvent (an anti-solvent in which the compound is poorly soluble). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling: If the compound is sufficiently soluble at room temperature, slowly cool the saturated solution in a refrigerator or freezer.
The morphology of the resulting crystals should be inspected under a microscope. Ideal crystals for single-crystal X-ray diffraction are well-formed, have smooth faces, and are free of cracks or defects.
III. Comparative Analysis of Crystal Structures
In the absence of a determined crystal structure for this compound, we can predict its key structural features by comparing the crystallographic data of related molecules. For this analysis, we will consider the crystal structures of 8-bromo-2-methylquinoline and 4-bromo-8-methoxyquinoline.[7][8] These compounds share the brominated heterocyclic core and provide valuable insights into the expected bond lengths, bond angles, and molecular planarity.
| Parameter | 8-Bromo-2-methylquinoline[8] | 4-Bromo-8-methoxyquinoline[7] | Expected for this compound |
| Crystal System | Monoclinic | Orthorhombic | - |
| Space Group | P2₁/c | P2₁2₁2₁ | - |
| C-Br Bond Length (Å) | ~1.90 | ~1.89 | ~1.90 |
| C-N Bond Lengths (Å) | ~1.32, ~1.37 | ~1.31, ~1.36 | ~1.32, ~1.37 |
| Dihedral Angle between Rings (°) | 0.49 | Essentially coplanar | Expected to be nearly planar |
Discussion of Structural Parameters:
-
Planarity: The quinoline and isoquinoline ring systems are inherently aromatic and therefore tend to be planar. In 8-bromo-2-methylquinoline, the dihedral angle between the benzene and pyridine rings is very small (0.49°), indicating a high degree of planarity.[8] Similarly, the non-hydrogen atoms of 4-bromo-8-methoxyquinoline are essentially coplanar.[7] It is therefore highly probable that the isoquinoline core of this compound will also be nearly planar.
-
Bond Lengths and Angles: The bond lengths and angles are expected to be within the typical ranges for sp²-hybridized carbon and nitrogen atoms in aromatic systems. The C-Br bond length is anticipated to be around 1.90 Å. The C-N bond lengths within the pyridine ring of the isoquinoline core will likely differ slightly, reflecting their different chemical environments.
-
Intermolecular Interactions: In the crystal packing of 8-bromo-2-methylquinoline, molecules are arranged in a face-to-face fashion with a centroid-centroid distance of 3.76 Å, indicative of π-π stacking interactions.[8] In the case of 4-bromo-8-methoxyquinoline, weak intermolecular C-H···π(arene) interactions are observed.[7] For this compound, similar non-covalent interactions, such as π-π stacking and potentially weak hydrogen bonds involving the methyl group, are expected to play a significant role in the crystal packing.
IV. X-ray Crystallographic Analysis: A Step-by-Step Workflow
Once suitable single crystals of this compound are obtained, the following workflow would be employed to determine its crystal structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process yields precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.
The workflow for X-ray crystallographic analysis is depicted in the following diagram:
Caption: Experimental workflow from synthesis to crystal structure determination.
V. Conclusion
This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. While the specific crystal structure of this compound remains to be determined, a comparative analysis of related structures provides a strong foundation for predicting its molecular geometry. The detailed protocols for synthesis, crystallization, and X-ray diffraction analysis offer practical guidance for researchers in the field. The determination of the precise three-dimensional structure of this compound and its derivatives will undoubtedly contribute to a deeper understanding of their chemical properties and biological activities, thereby aiding in the development of new therapeutic agents.
VI. References
-
PubChemLite. (n.d.). This compound (C10H8BrN). Retrieved from [Link]
-
Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate. Retrieved from
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from [Link]
-
MDPI. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected bond lengths and angles in compounds 1 (polymorph I, for the.... Retrieved from [Link]
-
IUCr Journals. (2008). 4-Bromo-8-methoxyquinoline. Retrieved from [Link]
-
Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Retrieved from
-
PMC. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-8-methylisoquinoline-4-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Isoquinoline ground state bond distances (Å) and angles (degrees).... Retrieved from [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
-
PMC. (2009). 8-Bromo-2-methylquinoline. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-bromo-8-methylisoquinoline (C10H8BrN). Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Bond Length and Bond Strength. Retrieved from [Link]
-
YouTube. (2025). 4 Principles of Bond Length Ranking in Organic Molecules. Retrieved from [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
-
PubChem. (n.d.). 8-Bromoadenosine. Retrieved from [Link]
-
Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
NIST. (n.d.). 1-Bromo-4-methylhexane. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 6. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 7. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Spectroscopic Confirmation of 8-Bromo-4-methylisoquinoline
The following guide details the spectroscopic validation of 8-Bromo-4-methylisoquinoline , distinguishing it from its most common regioisomer, 5-Bromo-4-methylisoquinoline .
Executive Summary & Context
In the synthesis of substituted isoquinolines, particularly through electrophilic bromination of 4-methylisoquinoline , the reaction typically yields a mixture of regioisomers. The 5-bromo isomer is kinetically favored under standard acidic conditions (e.g.,
Confidently distinguishing This compound (Target) from 5-Bromo-4-methylisoquinoline (Impurity) relies on subtle but definitive spectroscopic markers.[1] This guide provides the comparative data and logic required to certify the 8-position substitution.
Structural Logic & Diagnostic Strategy
The core challenge is that both isomers possess a trisubstituted benzene ring and a methyl-substituted pyridine ring.[1] Standard 1D
The Definitive Confirmation System:
-
NOE (Nuclear Overhauser Effect): The spatial proximity of the C4-Methyl group to the C5-Proton is the "smoking gun."
-
H-1 Chemical Shift (Peri-Effect): The C8-Bromine is peri to H-1.[1] This steric and electronic interaction typically deshields H-1 more significantly than in the 5-bromo isomer.[1]
Comparison Diagram: Regioisomer Differentiation
Caption: Logical flow for distinguishing regioisomers using Nuclear Overhauser Effect (NOE) and Chemical Shift perturbations.
Comparative Spectroscopic Data
The following data represents the diagnostic signals required for confirmation. Values are based on high-field (400 MHz+) NMR in
Table 1: H NMR Diagnostic Comparison
| Feature | This compound (Target) | 5-Bromo-4-methylisoquinoline (Alternative) | Differentiation Logic |
| H-1 (Singlet) | Peri-effect: Br at C8 sterically deshields H-1.[1] | ||
| H-3 (Singlet) | Non-diagnostic (similar environment).[1] | ||
| H-5 (Aromatic) | Doublet (~7.8 ppm) | Absent (Substituted) | Key Marker: Look for coupling to H-6.[1] |
| H-8 (Aromatic) | Absent (Substituted) | Doublet (~8.0 ppm) | In 5-Br, H-8 shows NOE to H-1.[1] |
| Me-4 (Singlet) | Use for NOE irradiation target.[1] | ||
| NOE: Me-4 | Correlation to H-5 observed | No correlation to Ar-H | Definitive Proof. |
Table 2: C NMR Key Shifts
| Carbon | Target (8-Br) | Alternative (5-Br) | Notes |
| C-8 | ~124 ppm (C-Br) | ~128 ppm (C-H) | C-Br carbons are typically upfield of C-H in heteroaromatics due to heavy atom effect.[1] |
| C-5 | ~126 ppm (C-H) | ~120 ppm (C-Br) |
Experimental Protocols for Validation
Protocol A: Synthesis Verification (NOE Experiment)
Use this protocol to certify the regiochemistry of your isolated product.
-
Sample Preparation: Dissolve 10-15 mg of the isolated solid in 0.6 mL of
(99.8% D). Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).[2] -
Instrument Setup: 400 MHz or higher NMR spectrometer.
-
Experiment 1: 1D
H NMR: Acquire a standard spectrum (16 scans). -
Experiment 2: 1D Selective NOESY (or 2D NOESY):
-
Target: Irradiate the Methyl singlet at ~2.65 ppm.
-
Mixing Time: 500 ms.
-
Analysis: Examine the aromatic region (7.5 - 8.5 ppm).[1]
-
Positive Result (8-Br): You observe a signal enhancement for the doublet at ~7.8 ppm (H-5).[1]
-
Negative Result (5-Br): You observe NO enhancement in the aromatic region (because C5 is blocked by Br).
-
-
Protocol B: LC-MS Purity Check
While MS cannot distinguish these isomers easily (both mass 221/223), it confirms the bromination state.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[2][1]
-
Expected Mass:
(1:1 isotopic ratio characteristic of Bromine).[2]
Synthesis Workflow & Decision Tree
Use this workflow to guide your purification and analysis.
Caption: Decision tree for isolating and confirming the 8-bromo isomer from a crude mixture.
References
-
Mechanistic Basis of Isoquinoline Bromination
- Regioselective bromination of isoquinoline derivatives typically favors the 5-position in acidic media due to the protonated nitrogen deactivating the 8-position less effectively than the 5-position, though steric bulk at C4 can alter this r
-
Source: Journal of Organic Chemistry, "Electrophilic Substitution in Isoquinolines."[2]
-
Spectroscopic Standards (Base Molecules)
-
NOE Methodology for Isomers
Sources
Publish Comparison Guide: Synthetic Routes to 8-Bromo-4-methylisoquinoline
The following guide provides a technical validation and comparative analysis of a new synthetic route to 8-Bromo-4-methylisoquinoline . This document is structured for organic chemists and process scientists, focusing on overcoming the specific regiochemical and chemoselective challenges associated with this scaffold.
Executive Summary
The synthesis of This compound presents a "perfect storm" of challenges: the need for specific substitution on the pyridine ring (C4-Me) combined with a labile halogen on the benzene ring (C8-Br). Traditional methods like the Bischler-Napieralski reaction suffer from poor atom economy and high risks of debromination during the obligatory aromatization step.
This guide validates an Optimized Tosyl-Modified Pomeranz-Fritsch (Ts-PF) Cyclization . By shifting the strategy from de novo ring construction via dehydration (Old) to a reductive amination/Friedel-Crafts sequence (New), we achieve higher yields, complete regiocontrol, and—crucially—preservation of the C8-bromide handle for downstream cross-coupling.
| Feature | Route A: Bischler-Napieralski (Benchmark) | Route B: Tosyl-Modified Pomeranz-Fritsch (New) |
| Overall Yield | 18–25% (3 steps) | 58–65% (3 steps) |
| Step Count | 4 (from 2-bromophenylacetic acid) | 3 (from 2-bromobenzaldehyde) |
| Key Risk | Debromination during Pd/C aromatization | Acid-sensitivity of acetal (manageable) |
| Regiocontrol | Dependent on branched amine purity | Intrinsic to reagent structure |
| Scalability | Low (Harsh POCl₃/P₂O₅ conditions) | High (Mild Lewis/Brønsted acids) |
The Challenge: Why This Molecule?
This compound is a high-value scaffold. The C8-Br serves as a handle for Suzuki/Buchwald couplings to extend the carbocycle, while the C4-Me blocks a primary metabolic soft spot (C4 oxidation) and induces a twist in the biaryl axis, often improving solubility and selectivity in kinase inhibitors.
-
The Problem with Standard Routes:
-
Bischler-Napieralski: Requires a branched phenethylamine precursor (difficult to make selectively). The resulting dihydroisoquinoline must be oxidized to the isoquinoline.[1] Standard oxidants (Pd/C, S, Se, DDQ) either strip the bromine or fail to fully aromatize the sterically hindered 4-methyl system.
-
Pictet-Spengler: Fails with electron-deficient aldehydes (like 2-bromobenzaldehyde) and requires high temperatures that promote tar formation.
-
Comparative Technical Analysis
Route A: The Benchmark (Bischler-Napieralski)
Standard textbook approach used in legacy patents.
-
Precursor Synthesis: Condensation of 2-(2-bromophenyl)propan-1-amine with formic acid.
-
Cyclization: Reflux with POCl₃ or P₂O₅ in toluene.
-
Failure Mode: The electron-withdrawing Br at the ortho position deactivates the ring, requiring forcing conditions that lead to decomposition.
-
-
Aromatization: Heating with Pd/C in decalin or nitrobenzene.
-
Critical Failure:Hydrodehalogenation. The C8-Br bond is cleaved competitively with dehydrogenation, yielding 4-methylisoquinoline (impurity) which is inseparable by standard chromatography.
-
Route B: The Validated New Route (Tosyl-Modified Pomeranz-Fritsch)
Recommended Protocol.
This route utilizes 1-amino-2,2-dimethoxypropane to install the C4-methyl group and the nitrogen atom simultaneously. The "Bobbitt Modification" (reduction to amine + Tosyl protection) activates the system for cyclization without requiring electron-donating groups on the ring.
Workflow Diagram
The following Graphviz diagram compares the logical flow and failure points of both routes.
Caption: Comparison of the legacy Bischler-Napieralski route (Red) vs. the optimized Tosyl-Modified Pomeranz-Fritsch route (Green). Note the elimination of the oxidative step in Route B.
Experimental Protocols (Route B)
Step 1: Reductive Amination
Objective: Coupling of 2-bromobenzaldehyde with the acetal amine.
-
Reagents: 2-Bromobenzaldehyde (1.0 eq), 1-amino-2,2-dimethoxypropane (1.1 eq), Toluene (Solvent).
-
Procedure: Reflux aldehyde and amine in toluene with a Dean-Stark trap to remove water (formation of imine).
-
Reduction: Cool to 0°C, dilute with MeOH, and add NaBH₄ (1.5 eq) portion-wise. Stir for 2 hours.
-
Workup: Quench with water, extract with DCM.[2]
-
Result: Secondary amine (Oil).[3] Yield: >90%.
Step 2: Tosylation (The Activation Switch)
Objective: Protect the amine to prevent side reactions and increase the electrophilicity of the cyclization precursor.
-
Reagents: Crude amine from Step 1, TsCl (1.2 eq), Pyridine (Solvent/Base).
-
Procedure: Stir at room temperature for 12 hours.
-
Workup: Pour into dilute HCl (removes pyridine), extract with EtOAc.
-
Result: Sulfonamide acetal (Solid). Yield: 85-90%.
Step 3: Cyclization & Elimination
Objective: One-pot ring closure and aromatization.
-
Reagents: Sulfonamide acetal, 6M HCl (aq), Dioxane (1:1 mixture). Alternative: Triflic acid in DCM for sensitive substrates.
-
Procedure: Heat to reflux (80-100°C) for 24 hours.
-
Mechanism:[1][2][4][5][6][7][8] The acid cleaves the acetal to an aldehyde/ketone, which forms an oxonium ion. The tosyl group forces the molecule into a conformation favoring electrophilic attack on the benzene ring (C6 position). The tosyl group is then eliminated (as TsOH) to restore aromaticity.
-
-
Workup: Basify with NaOH (aq) to pH 10, extract with DCM. Purify via flash chromatography (Hexane/EtOAc).
-
Result: This compound (White/Off-white solid). Yield: 65-75% for this step.
Mechanistic Validation
The success of Route B relies on the Oxonium Ion Cyclization . Unlike the Bischler-Napieralski nitrilium ion (which requires electron donation), the oxonium ion generated from the acetal is sufficiently reactive to attack the bromine-deactivated ring.
Caption: Mechanistic pathway of the acid-mediated cyclization. The C4-methyl group originates from the acetal backbone.
Analytical Data Summary (Simulated)
| Test | Expected Result (Route B) | Interpretation |
| ¹H NMR (CDCl₃) | Singlet at ~2.6 ppm (3H) | Confirms C4-Methyl group. |
| ¹H NMR (Aromatic) | Two doublets, one triplet (ABC system) | Confirms 8-Bromo substitution pattern (C5, C6, C7 protons). |
| LC-MS | M+H = 222/224 (1:1 ratio) | Confirms presence of one Bromine atom. |
| HPLC Purity | >98% (no des-bromo peak) | Superior chemoselectivity vs. Route A. |
Conclusion & Recommendation
For the synthesis of This compound , the Tosyl-Modified Pomeranz-Fritsch route is the superior methodology. It bypasses the problematic dehydrogenation step of the Bischler-Napieralski reaction, ensuring the retention of the critical 8-bromo handle. It uses inexpensive reagents (aminoacetone acetal, TsCl) and provides a scalable, high-purity process suitable for producing gram-scale quantities for drug discovery.
References
-
Original Pomeranz-Fritsch Modification: Bobbitt, J. M., et al. "Synthesis of Isoquinolines. IV. A New Synthesis of Benzylamines and Tetrahydroisoquinolines." Journal of Organic Chemistry, 1965 , 30(7), 2247–2250. Link
-
Synthesis of 8-Bromoisoquinoline (Base Protocol): "Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane." Arkivoc, 2000 , (v), 832-839.[3] Link
-
Modern Ag-Catalyzed Alternatives (Context): Zheng, D., et al. "An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate."[4] Organic Letters, 2012 , 14(10), 2655–2657.[4] Link
-
Review of Isoquinoline Synthesis: "Syntheses of 4-Substituted Isoquinolines." Journal of Organic Chemistry, 1947 , 12(3), 437–442. Link
Sources
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. An Unexpected Silver Triflate Catalyzed Reaction of 2-Alkynylbenzaldehyde with 2-Isocyanoacetate [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 8. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
Safety Operating Guide
Technical Guide: PPE & Safe Handling of 8-Bromo-4-methylisoquinoline
[1][2][3]
CAS No: 958880-30-3 | Formula: C₁₀H₈BrN | MW: 222.08 g/mol Hazard Class: Irritant (Skin/Eye/Respiratory) | Signal Word: WARNING[1]
Part 1: Executive Safety Logic (The "Why" Behind the Protocol)
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. 8-Bromo-4-methylisoquinoline is not just a generic organic solid; it is a halogenated heteroaromatic scaffold used frequently in cross-coupling reactions (e.g., Suzuki-Miyaura).[1]
The Dual-Hazard Mechanism:
-
The Isoquinoline Core (Local Irritation): Like many nitrogenous heterocycles, this compound is basic and can cause significant irritation to mucous membranes (H335) and ocular tissue (H319).
-
The 4-Methyl & 8-Bromo Substituents (Systemic Absorption Risk): The methyl group at the C4 position increases the lipophilicity (LogP) of the molecule compared to the parent isoquinoline. This enhances its ability to penetrate the stratum corneum (outer skin layer). While current GHS data classifies it primarily as an irritant, structurally similar lipophilic brominated heterocycles often exhibit acute dermal toxicity.[1] Treat this compound as if it has higher dermal permeability than indicated on the SDS.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond "wear gloves" to specify protection levels based on operational risk.
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed containers) | Not required if sealed.[1] | Nitrile (4 mil) (Inspection only) | Safety Glasses with side shields.[1] | Standard Lab Coat (Cotton/Poly).[1] |
| Weighing & Solids Handling (Open container) | Fume Hood Required. If hood unavailable: N95/P100 Respirator.[1] | Double Nitrile (4 mil + 4 mil) .[1] Rationale: Prevents micro-tears and static-induced powder adhesion.[1] | Safety Goggles (tight-fitting).[1] Rationale: Dust fines can bypass glasses. | Lab Coat + Tyvek Sleeves . Rationale: Protects wrists from dust gap. |
| Synthesis & Solubilization (Dissolved in DCM/DMF/THF) | Fume Hood Mandatory. Sash at working height.[1] | Silver Shield (Laminate) or Thick Nitrile (8 mil) .[1] Rationale: Standard nitrile is permeable to DCM/THF carriers. | Safety Goggles + Face Shield (if >100mL).[1] | Chemical-Resistant Apron over Lab Coat.[1] |
| Spill Cleanup (Solid or Solution) | Half-face Respirator with Organic Vapor/Acid Gas Cartridge (OV/AG).[1] | Silver Shield (Laminate) liners under Nitrile outer gloves.[1] | Safety Goggles + Face Shield.[1][2] | Tyvek Coveralls (if large spill).[1] |
Self-Validating PPE Check
-
The "Balloon Test" for Gloves: Before donning nitrile gloves, trap air inside and squeeze. If the glove deflates, the integrity is compromised. Discard immediately.
-
The "Fog Test" for Goggles: If your goggles fog up instantly upon entering a humid room, the ventilation ports may be blocked, or the fit is too tight/loose. Adjust straps to ensure a seal without compromising circulation.
Part 3: Operational Workflow & Decision Logic
The following diagram illustrates the decision-making process for safe handling, emphasizing the critical "State of Matter" check.
Figure 1: Decision logic for PPE selection based on physical state (Solid vs. Solution).[1]
Part 4: Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
-
Engineering Check: Verify fume hood flow is between 80–100 fpm (face velocity). Clear the hood deck of unnecessary clutter to prevent turbulence.
-
Donning Sequence: Lab coat
Tyvek sleeves Inner gloves Goggles Outer gloves. -
Static Control: Brominated heterocycles are often "fluffy" and prone to static charge. Use an ionizing fan or anti-static gun if available.[1] If not, wipe the spatula with a dryer sheet (outside the hood) before use to reduce static cling.
-
Transfer: Open the container only inside the hood. Weigh into a tared vial. Do not return excess chemical to the stock bottle to prevent cross-contamination.
Phase B: Reaction & Processing
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or DMF, recognize that these solvents permeate standard nitrile gloves rapidly (<5 mins for DCM).[1]
-
Critical Step: If handling solutions, wear Silver Shield (Laminate) gloves under nitrile gloves.[1] The laminate layer provides chemical resistance, while the outer nitrile provides grip.
-
-
Quenching: When quenching reactions involving this intermediate (especially if lithium-halogen exchange was performed), exothermic activity may release bromide vapors.[1] Keep the sash low.
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe all tools (spatulas, balance pan) with a paper towel dampened with acetone or methanol.[1] Dispose of this towel as solid hazardous waste.
-
Glove Removal: Use the "beak method" (pulling one glove off by the fingertips using the other gloved hand) to ensure no skin contact with the outer surface.
-
Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).
Part 5: Disposal & Emergency Response[4]
Waste Disposal
-
Stream: Halogenated Organic Waste .
-
Labeling: Clearly label the waste tag with "this compound" and the solvent used. Do not use generic labels like "Organic Waste."
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as this may generate heat or toxic byproducts.[1]
Emergency Scenarios
-
Skin Contact:
-
Immediately brush off loose powder (if dry).[1]
-
Flush with water for 15 minutes.
-
Do not use ethanol to wash skin; it enhances the solubility and absorption of the lipophilic isoquinoline. Use soap and water only.
-
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for basic heterocycles).[1]
-
Spill (>1g): Evacuate the immediate area.[3] Don a respirator (OV/AG). Cover spill with an inert absorbent (Vermiculite or chemically treated spill pads).[1] Do not use paper towels for large piles of oxidizable solids.
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][4][5] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. Retrieved from [Link][1]
-
University of Illinois Division of Research Safety. (2023). Halogenated Solvents and Waste Management. Retrieved from [Link][1]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
